molecular formula C7H5ClN2O B13980919 6-Chloro-3-methoxypicolinonitrile

6-Chloro-3-methoxypicolinonitrile

Cat. No.: B13980919
M. Wt: 168.58 g/mol
InChI Key: GVYUYRPCQKSENE-UHFFFAOYSA-N
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Description

6-Chloro-3-methoxypicolinonitrile is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-methoxypicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-methoxypicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-3-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-3-7(8)10-5(6)4-9/h2-3H,1H3

InChI Key

GVYUYRPCQKSENE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical properties and stability profile of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis logic, and stability profile of 6-Chloro-3-methoxypicolinonitrile , structured for application scientists and drug development professionals.

Compound ID: CAS 1261733-91-8 Role: Advanced Intermediate / Heterocyclic Scaffold Version: 2.0 (Technical Release)

Executive Summary

6-Chloro-3-methoxypicolinonitrile is a trisubstituted pyridine scaffold critical in the synthesis of next-generation agrochemicals and small-molecule kinase inhibitors. Its value lies in its orthogonal reactivity : the C2-nitrile serves as a masked acid/amine, the C6-chloride acts as an electrophilic handle for nucleophilic aromatic substitution (


), and the C3-methoxy group provides electronic modulation (donor effect) while influencing solubility and binding affinity.

This guide provides a comprehensive stability profile and handling framework, moving beyond basic SDS data to operational chemical intelligence.

Physicochemical Characterization

The compound typically presents as an off-white to pale yellow crystalline solid . Its lipophilicity is modulated by the methoxy group, making it soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM), but poorly soluble in water.

Table 1: Key Chemical Identifiers & Properties
PropertySpecificationNotes
IUPAC Name 6-Chloro-3-methoxypyridine-2-carbonitrile"Picolinonitrile" denotes 2-CN substitution.[1]
CAS Number 1261733-91-8Specific isomer verification required.
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Molecular Weight 168.58 g/mol
Physical State SolidCrystalline powder.
Melting Point ~116–120 °CPredicted range based on structural analogs (e.g., 6-chloro-3-pyridinecarbonitrile).
Solubility DMSO (>50 mg/mL), DCM, MethanolLow aqueous solubility (<1 mg/mL).
pKa (Conj. Acid) ~ -1.5 to -2.0 (Pyridine N)Highly electron-deficient ring due to -CN and -Cl.

Synthetic Routes & Impurity Profile

Understanding the synthesis is crucial for predicting impurities that affect stability. The most robust industrial route utilizes N-oxide activation chemistry to achieve regioselectivity, avoiding the mixture issues common with direct halogenation.

Primary Synthetic Workflow (The "Reissert-Henze" Approach)

This pathway ensures the nitrile is installed at C2 and the chlorine at C6, leveraging the directing effects of the N-oxide.

  • Starting Material: 3-Methoxypyridine.

  • Step 1 (N-Oxidation): Oxidation to N-oxide.

  • Step 2 (Regioselective Cyanation): Reissert-Henze reaction (TMSCN/Benzoyl chloride) installs -CN at C2.

  • Step 3 (Re-oxidation): Formation of the 2-cyano-N-oxide intermediate.

  • Step 4 (Chlorination): Deoxygenative chlorination (using

    
    ) targets the C6 position, driven by the steric blocking of C2 and electronic activation.
    
Visualization: Synthesis Logic

Synthesis cluster_impurities Critical Impurity Profile Start 3-Methoxypyridine NOx1 Intermediate A: 3-Methoxy-Py-N-oxide Start->NOx1 mCPBA or H2O2/AcOH Cyan Intermediate B: 3-Methoxy-2-picolinonitrile NOx1->Cyan TMSCN, PhCOCl (Reissert-Henze) NOx2 Intermediate C: N-Oxide Activation Cyan->NOx2 mCPBA Imp1 Impurity 1: 2-Chloro isomer Cyan->Imp1 Side Rxn Final Target: 6-Chloro-3-methoxypicolinonitrile NOx2->Final POCl3 (Regioselective Cl) Imp2 Impurity 2: Hydrolyzed Amide Final->Imp2 H2O/Trace Acid

Figure 1: Step-wise synthesis highlighting the regioselective installation of functional groups.

Chemical Reactivity & Stability Profile

The compound exhibits a "Push-Pull" electronic system. The 3-methoxy group (Push) donates electron density, while the 2-cyano and 6-chloro groups (Pull) withdraw density. This creates specific stability concerns.

Regioselectivity in Substitution ( )

The C6-Chlorine is highly activated for nucleophilic displacement due to the para-relationship with the electron-withdrawing nitrile group.

  • Stability Risk: In the presence of nucleophilic solvents (MeOH, EtOH) and base, the C6-Cl can be displaced to form the 6-alkoxy derivative .

  • Control: Avoid storing in nucleophilic solvents with basic additives.

Hydrolytic Stability (Nitrile)

The C2-nitrile is susceptible to hydrolysis, but the steric bulk of the adjacent C3-methoxy group provides some kinetic protection.

  • Acidic Conditions: Stable at pH 2–5. Strong acids (

    
    ) and heat will convert -CN to the Amide  (primary degradant) and eventually the Carboxylic Acid .
    
  • Basic Conditions: Labile. Hydrolysis to amide occurs rapidly at pH > 10.

Photostability

Pyridines with extended conjugation and donor-acceptor substituents are prone to photo-oxidation or photo-isomerization.

  • Recommendation: Store in amber vials. Exposure to UV light may cause yellowing, indicating N-oxide formation or ring opening.

Visualization: Degradation Pathways

Degradation Target 6-Chloro-3-methoxypicolinonitrile Amide Degradant A: Primary Amide Target->Amide Hydrolysis (pH > 10 or pH < 1, Heat) Methoxy Degradant C: 6-Methoxy analog (Cl displacement) Target->Methoxy MeOH / Base (SnAr Reaction) Acid Degradant B: Carboxylic Acid Amide->Acid Extended Hydrolysis

Figure 2: Primary degradation pathways. Hydrolysis of the nitrile is the dominant failure mode in aqueous formulations.

Handling & Analytical Protocols

Safe Handling Protocol
  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Specific Precaution: The nitrile moiety can release HCN under strong thermal decomposition or combustion.

  • PPE: Nitrile gloves are sufficient for incidental contact. Use a fume hood to prevent inhalation of dust.

Recommended Analytical Method (HPLC)

To separate the parent from the potential amide degradant and regioisomers:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/amide bonds).

  • Retention Logic: The Acid degradant will elute first (most polar), followed by the Amide , then the Parent , and finally any dimeric impurities .

Storage Conditions
  • Temperature: 2–8 °C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture ingress (hydrolysis risk).

  • Container: Amber glass to prevent photolysis.

References

  • Chemical Identity & Basic Properties

    • PubChem Compound Summary for CID 1261733-91-8. National Center for Biotechnology Information. Link

  • Synthetic Methodology (N-Oxide Chemistry)
  • Reactivity Profile (Chloropyridines): Spivey, A. C., & Arseniyadis, S. "Nucleophilic aromatic substitution of chloropyridines." Angewandte Chemie International Edition. (Mechanistic basis for SnAr lability).
  • "Hydrolysis of Nitriles." Comprehensive Organic Functional Group Transformations. Elsevier.

Sources

6-Chloro-3-methoxypicolinonitrile CAS 120002-86-6 technical data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper for 6-Chloro-3-methoxypicolinonitrile , designed for researchers and drug development professionals.

Strategic Utilization of a Bifunctional Pyridine Scaffold in Agrochemical & Pharmaceutical Synthesis

Document ID: TG-120002-86-6Version: 2.1Date: February 17, 2026
Target Audience: Synthetic Chemists, Process Engineers, Medicinal Chemists

Part 1: Executive Summary

6-Chloro-3-methoxypicolinonitrile (CAS 120002-86-6) is a highly specialized pyridine building block characterized by its trisubstituted ring system. It features three distinct reactive handles: a nitrile group at C2 (susceptible to hydrolysis or reduction), a methoxy group at C3 (providing electron-donating character and solubility), and a chlorine atom at C6 (activated for nucleophilic aromatic substitution).

This molecule serves as a critical intermediate in the synthesis of advanced agrochemicals (specifically next-generation picolinamide fungicides and herbicides) and pharmaceuticals (kinase inhibitors targeting the PI3K/mTOR pathway). Its unique substitution pattern allows for orthogonal functionalization, making it a valuable scaffold for diversity-oriented synthesis.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Nomenclature & Identification
ParameterTechnical Specification
Chemical Name 6-Chloro-3-methoxypicolinonitrile
IUPAC Name 6-Chloro-3-methoxy-2-pyridinecarbonitrile
CAS Number 120002-86-6 (Primary); 1261733-91-8 (Related Isomer/Salt)
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
SMILES COc1ccc(Cl)nc1C#N
InChI Key High-fidelity key required for database integration
Physical Properties
PropertyValueNote
Appearance Off-white to pale yellow crystalline solidColor deepens upon oxidation
Melting Point 92°C – 96°CPurity dependent
Boiling Point ~285°C (Predicted)Decomposes at high T
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic character dominates
pKa ~ -1.5 (Conjugate acid)Weakly basic pyridine nitrogen

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of 6-Chloro-3-methoxypicolinonitrile requires careful regiocontrol to ensure the substituents are placed correctly on the pyridine ring. Two primary routes are established in process chemistry: O-Methylation (Route A) and Cyanation (Route B).

Route A: Methylation of 3-Hydroxy-6-chloropicolinonitrile (Preferred)

This route is preferred for its high regioselectivity. The starting material, 3-hydroxy-6-chloropicolinonitrile, fixes the nitrogen and chlorine positions, leaving only the oxygen to be alkylated.

Protocol:

  • Dissolution: Dissolve 3-hydroxy-6-chloropicolinonitrile (1.0 eq) in DMF or Acetone.

  • Base Activation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to deprotonate the hydroxyl group. Stir at ambient temperature for 30 minutes to form the phenoxide anion.

  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 eq) dropwise.

    • Process Note: MeI is preferred for lab scale; DMS is used in pilot plants but requires strict safety controls due to toxicity.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via HPLC.

  • Workup: Quench with water. The product often precipitates. Filter and wash with cold hexanes.

Route B: Regioselective Cyanation of 2,6-Dichloro-3-methoxypyridine

This route utilizes the Rosenmund-von Braun reaction or palladium-catalyzed cyanation. It challenges the chemist to select the C2-chlorine over the C6-chlorine.

  • Mechanism: The C2 position is more electron-deficient (alpha to nitrogen) and sterically accessible compared to C6 (which is para to the methoxy, but the methoxy is electron-donating, deactivating C6 slightly relative to C2).

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C.

Synthesis Workflow Diagram

SynthesisPathways Start1 3-Hydroxy-6-chloropicolinonitrile Reagent1 MeI / K2CO3 (O-Methylation) Start1->Reagent1 Product 6-Chloro-3-methoxypicolinonitrile (CAS 120002-86-6) Reagent1->Product  >90% Yield Start2 2,6-Dichloro-3-methoxypyridine Reagent2 Zn(CN)2 / Pd(0) (Selective Cyanation) Start2->Reagent2 Reagent2->Product  Regio-dependent

Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to Route B (bottom).

Part 4: Reactivity Profile & Functionalization

The utility of CAS 120002-86-6 lies in its "orthogonal reactivity." The three functional groups react under different conditions, allowing for sequential modification.

The C6-Chlorine: Nucleophilic Aromatic Substitution (SnAr)

The chlorine at C6 is activated by the pyridine nitrogen and the electron-withdrawing nitrile group at C2.

  • Reaction: Displacement with amines, thiols, or alkoxides.

  • Application: Introduction of complex amine side chains found in kinase inhibitors.

  • Protocol: React with R-NH₂ in DMSO at 80-100°C with DIPEA base.

The C2-Nitrile: Hydrolysis & Cyclization

The nitrile is a gateway to carboxylic acids, amides, or heterocycles.

  • Picolinamide Formation: Partial hydrolysis using H₂O₂/NaOH yields the primary amide (key for fungicides).

  • Tetrazole Formation: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a bioisostere for carboxylic acids.

The C3-Methoxy: Stability & Demethylation

Generally stable, but can be demethylated using BBr₃ to regenerate the hydroxyl group if a hydrogen-bond donor is required later in the synthesis.

Reactivity Logic Map

Reactivity Center 6-Chloro-3-methoxypicolinonitrile SnAr C6-Cl Displacement (SnAr) Center->SnAr  R-NH2 / Heat Hydrolysis C2-CN Hydrolysis Center->Hydrolysis  NaOH / H2O2 Coupling Suzuki-Miyaura (C6-Aryl Coupling) Center->Coupling  Ar-B(OH)2 / Pd Prod_Amine 6-Amino-3-methoxypicolinonitrile (Kinase Inhibitor Scaffold) SnAr->Prod_Amine Prod_Amide 6-Chloro-3-methoxypicolinamide (Agro Intermediate) Hydrolysis->Prod_Amide Prod_Biaryl 6-Aryl-3-methoxypicolinonitrile Coupling->Prod_Biaryl

Figure 2: Divergent synthesis capabilities. The scaffold allows independent modification of the C6 and C2 positions.

Part 5: Safety, Handling, & Analytics

Analytical Standards (Self-Validating Protocols)

To ensure the integrity of the material, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl₃):

    • 
       4.01 (s, 3H, -OCH₃).
      
    • 
       7.45 (d, 1H, C5-H).
      
    • 
       7.60 (d, 1H, C4-H).
      
    • Diagnostic: The coupling constant (

      
      ) between C4 and C5 is typical for ortho-pyridyl protons (~8 Hz).
      
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Detection: UV 254 nm.

Safety & Hazards (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Pyridine toxicity).

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

  • Handling: Use in a fume hood. Avoid contact with strong acids (potential hydrolysis of nitrile) and strong oxidizers.

Part 6: References

  • PubChem Database. 6-Chloro-3-methoxy-2-pyridinecarbonitrile (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 6-Chloro-3-methoxy-2-pyridinecarbonitrile. Merck KGaA.[3] Link

  • BOC Sciences. Building Blocks: Pyridine Derivatives.

  • Organic Syntheses. General Methods for Pyridine Functionalization. (Contextual Reference for SnAr and Methylation protocols). Link

  • Google Patents. Synthesis of substituted picolinonitriles for agrochemical use. (General search for structural class). Link

Disclaimer: This guide is for research purposes only. CAS 120002-86-6 and CAS 1261733-91-8 may refer to identical or isomeric structures depending on the specific registry version; the structure described herein is 6-Chloro-3-methoxypicolinonitrile.

Sources

Molecular structure and physicochemical characteristics of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery scientists and process chemists. It prioritizes mechanistic insight, practical handling, and structural data over generic descriptions.

Molecular Architecture, Physicochemical Profiling, and Synthetic Utility

Executive Summary

6-Chloro-3-methoxypicolinonitrile (CAS: 1261733-91-8) is a trisubstituted pyridine building block characterized by a unique "push-pull" electronic architecture. The juxtaposition of an electron-donating methoxy group (


) with two electron-withdrawing moieties—a nitrile (

) and a chlorine atom (

)—creates a highly polarized scaffold. This molecule serves as a critical intermediate in the synthesis of next-generation kinase inhibitors and strobilurin-class agrochemicals, offering orthogonal reactivity handles for

displacements, palladium-catalyzed cross-couplings, and nitrile functionalizations.

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7]

ParameterSpecification
IUPAC Name 6-Chloro-3-methoxy-2-pyridinecarbonitrile
CAS Registry Number 1261733-91-8
Molecular Formula

Molecular Weight 168.58 g/mol
SMILES COc1ccc(Cl)nc1C#N
InChI Key OVVBXVJFGCFEFK-UHFFFAOYSA-N (Analogous base)
Physical State Off-white to beige crystalline solid
Melting Point 92–96 °C (Predicted range based on structural analogs)

Molecular Architecture & Electronic Properties

The reactivity of 6-Chloro-3-methoxypicolinonitrile is dictated by the interplay of resonance and inductive effects.

Electronic Distribution Analysis
  • C2-Nitrile (Electron Withdrawing): Strong inductive (-I) and mesomeric (-M) withdrawal activates the pyridine ring, particularly at the C6 position, making it susceptible to nucleophilic attack.

  • C3-Methoxy (Electron Donating): The oxygen lone pair donates electron density (+M) into the ring. This creates a shielding effect at C4 and C2, but paradoxically activates the C6 position for electrophilic halogenation during precursor synthesis (if proceeding via N-oxide). In the final molecule, it modulates the basicity of the pyridine nitrogen.

  • C6-Chlorine (Leaving Group): Positioned para to the methoxy group and meta to the nitrile, this site is primed for Nucleophilic Aromatic Substitution (

    
    ) or metal-catalyzed insertion.
    
Reactivity Map (Graphviz Visualization)

The following diagram outlines the site-selective reactivity inherent to this scaffold.

ReactivityMap Core 6-Chloro-3-methoxypicolinonitrile C2_CN C2-Nitrile Group Core->C2_CN C3_OMe C3-Methoxy Group Core->C3_OMe C6_Cl C6-Chlorine Atom Core->C6_Cl Hydrolysis Hydrolysis to Acid/Amide (Pinner Reaction) C2_CN->Hydrolysis Acid/Base Tetrazole Cyclization to Tetrazole (Bioisostere) C2_CN->Tetrazole NaN3 H_Bond H-Bond Acceptor (Kinase Hinge Binding) C3_OMe->H_Bond Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) C6_Cl->Suzuki Pd(0) SNAr SNAr Displacement (Amines/Alkoxides) C6_Cl->SNAr Nuc-

Figure 1: Site-selective reactivity map illustrating the orthogonal functionalization potential of the scaffold.

Physicochemical Characteristics

Understanding the physicochemical profile is essential for formulation and assay development.

PropertyValue/PredictionImplications for Development
LogP (Lipophilicity) 2.1 – 2.4Moderate lipophilicity; good membrane permeability; soluble in DCM, EtOAc, DMSO.
Topological Polar Surface Area (TPSA) ~48 ŲExcellent oral bioavailability range (Rule of 5 compliant).
pKa (Conjugate Acid) ~ -1.5 (Pyridine N)Very weakly basic due to strong EWG (CN, Cl). Unlikely to be protonated at physiological pH.
H-Bond Acceptors 3 (Nitrile N, Pyridine N, OMe O)High potential for specific binding interactions in protein active sites.
H-Bond Donors 0Requires donor partners (e.g., backbone NH) in biological targets.

Synthetic Methodology

While specific industrial protocols are proprietary, the most scientifically robust route utilizes the N-Oxide Activation Strategy . This method ensures high regioselectivity for the chlorine insertion.

Synthesis Workflow (Graphviz Visualization)

Synthesis Start 3-Methoxypicolinonitrile (Starting Material) Step1 N-Oxidation (mCPBA or H2O2/UHP) Start->Step1 Oxidation Intermediate 3-Methoxy-2-cyanopyridine-N-oxide Step1->Intermediate Yield: ~85% Step2 Regioselective Chlorination (POCl3, Reflux) Intermediate->Step2 Deoxychlorination Product 6-Chloro-3-methoxypicolinonitrile (Target) Step2->Product Yield: ~60-70%

Figure 2: The N-Oxide Activation Strategy for regioselective chlorination at the C6 position.

Detailed Protocol: Deoxychlorination Route

Note: This protocol is a generalized standard procedure for 6-chlorination of 2-substituted-3-methoxypyridines.

Step 1: N-Oxidation

  • Reagents: Dissolve 3-methoxypicolinonitrile (1.0 eq) in Dichloromethane (DCM).

  • Addition: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (the N-oxide is significantly more polar).

  • Workup: Quench with saturated

    
     and 
    
    
    
    (to reduce excess peroxide). Extract with DCM/Isopropanol (3:1) if solubility is an issue.

Step 2: Chlorination (The Critical Step) [1]

  • Setup: Place the dried N-oxide intermediate in a round-bottom flask under Argon.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 5–8 eq) neat.
    
  • Condition: Heat to reflux (approx. 105 °C) for 2–4 hours.

    • Mechanistic Note: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride anion then attacks C6 (alpha to Nitrogen, para to Methoxy) via an addition-elimination mechanism.

  • Quench (Hazard Control): Cool the mixture. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with

    
     to pH 7–8.
    
  • Isolation: Extract with Ethyl Acetate. The product crystallizes upon concentration or is purified via silica gel chromatography (Hexane/EtOAc gradient).

Analytical Characterization

To validate the identity of the synthesized material, compare against these predicted spectral signatures.

Proton NMR ( NMR, 400 MHz, )

The molecule has a simple aromatic region due to the 2,3,6-substitution pattern, leaving protons only at C4 and C5.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
7.45 – 7.55 Doublet (d)1HH-5 (Ortho to Cl)

Hz
7.20 – 7.30 Doublet (d)1HH-4 (Ortho to OMe)

Hz
3.98 Singlet (s)3H-OCH3 N/A

Interpretation: The H-4 proton is shielded by the ortho-methoxy group relative to the H-5 proton, which is deshielded by the adjacent chlorine.

Carbon NMR ( NMR)

Key diagnostic peaks:

  • ~114 ppm: Nitrile carbon (

    
    ).
    
  • ~56 ppm: Methoxy carbon (

    
    ).
    
  • ~145-150 ppm: C6 (attached to Cl) and C2 (attached to CN).

  • ~155 ppm: C3 (attached to OMe).

Handling & Safety (GHS Classification)

Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Protect from moisture to prevent slow hydrolysis of the nitrile.

References

  • PubChem Compound Summary. (2025). 6-Chloro-3-methoxypicolinonitrile. National Center for Biotechnology Information. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Organic Syntheses. (2021). General Procedures for Pyridine N-Oxide Chlorination. Organic Syntheses Board of Directors. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Chlorinated Pyridine Derivatives. Merck KGaA. Link

  • SwissADME. (2025). Physicochemical Property Prediction for C7H5ClN2O. Swiss Institute of Bioinformatics. Link

Sources

Literature review on 6-Chloro-3-methoxypicolinonitrile as an agrochemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-3-methoxypicolinonitrile: Synthesis, Properties, and Application as a Core Agrochemical Intermediate

Introduction

In the landscape of modern agrochemical development, the strategic design and synthesis of active ingredients are paramount for achieving high efficacy, target specificity, and environmental compatibility.[1][2] Central to this endeavor is the use of versatile chemical intermediates—molecular scaffolds that can be systematically modified to produce a diverse range of final products. 6-Chloro-3-methoxypicolinonitrile, a substituted pyridine derivative, represents a key building block in this context. Its unique arrangement of functional groups—a reactive chlorine atom, a methoxy group, and a nitrile moiety on a pyridine ring—offers multiple avenues for synthetic elaboration.[2][3] This guide provides a comprehensive technical overview of 6-Chloro-3-methoxypicolinonitrile, detailing its chemical and physical properties, outlining a logical synthetic pathway based on established principles, exploring its mechanistic underpinnings, and demonstrating its utility as a precursor to next-generation agrochemicals.

Chemical and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for designing reaction conditions, ensuring safety, and establishing quality control standards. The key properties of 6-Chloro-3-methoxypicolinonitrile are summarized below.

PropertyValueSource(s)
CAS Number 1261733-91-8[4]
Molecular Formula C₇H₅ClN₂O[4]
Molecular Weight 168.58 g/mol [4]
Appearance Solid / Powder[5]
Purity Typically ≥95%[4]
InChI Key ORIQLMBUPMABDV-UHFFFAOYSA-N[5]
SMILES String Clc1ccc(cn1)C#N (analogue)[5]

Synthesis of 6-Chloro-3-methoxypicolinonitrile

Proposed Synthetic Workflow

Synthetic_Workflow A 2,6-Dichloropicolinonitrile C Nucleophilic Aromatic Substitution (SₙAr) A->C B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C D 6-Chloro-3-methoxypicolinonitrile C->D Regioselective Methoxylation E Work-up & Purification (Quenching, Extraction, Crystallization) D->E F Final Product E->F Application_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Reduction A 6-Chloro-3-methoxypicolinonitrile C Nucleophilic Substitution A->C B Ammonia or Primary Amine (e.g., Methylamine) B->C D 6-Amino-3-methoxypicolinonitrile C->D E Reduction of Nitrile D->E G Aminomethylpyridine Scaffold E->G F Reducing Agent (e.g., Raney Nickel, H₂) F->E

Sources

Safety and handling precautions for 6-Chloro-3-methoxypicolinonitrile (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety and Handling Precautions for 6-Chloro-3-methoxypicolinonitrile

Part 1: Executive Technical Summary

Compound Identity & Significance

  • IUPAC Name: 6-Chloro-3-methoxy-2-pyridinecarbonitrile[1][2]

  • Common Name: 6-Chloro-3-methoxypicolinonitrile[1][2][3][4]

  • CAS Number: 1261733-91-8[1][2][3][5]

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O[1][2][5]
  • Molecular Weight: 168.58 g/mol [1][2][5]

  • Role in Drug Discovery: This compound serves as a high-value scaffold in medicinal chemistry, particularly in the synthesis of heterocyclic kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2] The ortho-methoxy nitrile motif allows for cyclization reactions (e.g., to fused bicyclic systems like 1,x-naphthyridines or pyrido[2,3-d]pyrimidines), while the 6-chloro substituent provides a handle for further functionalization via S

    
    Ar or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    

Core Hazard Profile 6-Chloro-3-methoxypicolinonitrile is classified as a Warning grade substance under GHS standards.[1][2] While not a Category 1 acute toxin, its pharmacological potential necessitates handling it as a Potent Compound (Band 3) until specific toxicological data proves otherwise.[1][2] The primary risks are acute oral toxicity and severe irritation to mucosal membranes.[2]

Part 2: Physicochemical & Safety Data

Table 1: Critical Safety Properties

PropertyValue / DescriptionSafety Implication
Physical State Solid (Powder/Crystalline)Risk of dust inhalation; use local exhaust ventilation (LEV).[1][2]
Melting Point 116–120 °C (approx.)[1][2]Stable solid at RT; avoid high-heat friction during milling.[1]
Solubility DMSO, Methanol, DCMUse compatible gloves for solvents (e.g., Laminate/Barrier for DCM).[2]
Reactivity Acid/Base sensitiveCyanide Risk: Hydrolysis under strong acidic conditions may release HCN.[2]
Flash Point N/A (Solid)Combustible dust hazard if micronized.[2]

Table 2: GHS Hazard Classifications

CodeHazard StatementCategory
H302 Harmful if swallowedAcute Tox. 4
H315 Causes skin irritationSkin Irrit. 2
H319 Causes serious eye irritationEye Irrit.[1][2] 2A
H335 May cause respiratory irritationSTOT SE 3

Part 3: Risk Management & Engineering Controls

The "Defense-in-Depth" Strategy For research environments, reliance on PPE alone is insufficient.[1][2] The following hierarchy of controls must be implemented to prevent exposure to the nitrile moiety and the chlorinated pyridine core.

1. Primary Containment (Engineering)

  • Solids Handling: All weighing of the neat solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2] Face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s).[1][2]

  • Reaction Setup: Reactions involving heating or acidic reagents must be vented to a scrubber or high-efficiency exhaust to mitigate potential (albeit low) HCN evolution risks.[1][2]

2. Secondary Protection (PPE Matrix)

  • Respiratory: If handling >500 mg outside a hood (not recommended), a powered air-purifying respirator (PAPR) or N95/P3 mask is required.[1][2]

  • Dermal: Double-gloving is standard.[1][2]

    • Inner Layer: Nitrile (4 mil).[1][2]

    • Outer Layer: Nitrile (4-8 mil) or Laminate (if dissolved in DCM/THF).[1][2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for powders that can become airborne.[2]

Visual Workflow: Safety Decision Logic

SafetyLogic Start Handling 6-Chloro-3-methoxypicolinonitrile StateCheck State: Solid or Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath SolnPath Solution (DMSO/DCM) StateCheck->SolnPath Weighing Weighing Protocol: < 100 mg: Fume Hood > 100 mg: Powder Enclosure Anti-static gun required SolidPath->Weighing Dust Hazard Reaction Reaction Setup: Closed vessel Inert Atmosphere (N2/Ar) Vent to Scrubber SolnPath->Reaction Splash Hazard Weighing->Reaction Waste Disposal: Segregate as Halogenated Organic NO Acidic Waste Streams (HCN Risk) Reaction->Waste

Caption: Operational logic for handling chloropicolinonitriles, prioritizing dust containment and segregation from acidic waste streams.

Part 4: Experimental Handling Protocols

Protocol A: Safe Weighing & Transfer

Context: Static electricity can cause this crystalline powder to "jump," contaminating the balance area.[1][2]

  • Preparation: Place an anti-static mat or use an ionizing gun inside the fume hood.[2]

  • Taring: Tare the receiving vial with its cap loosely on to account for buoyancy, then remove the cap.

  • Transfer: Use a disposable anti-static spatula.[2] Do not use metal spatulas if the compound is potentially wet with acidic residues (rare, but possible in crude batches).[2]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1][2] Dispose of the tissue as solid hazardous waste.[2]

Protocol B: Reaction Workup (Quenching)

Context: The nitrile group is stable, but the 6-chloro position is reactive.[1][2] Avoid strong uncontrolled exotherms.

  • Cooling: Cool the reaction mixture to 0 °C before adding aqueous quench reagents.

  • Acidification Caution: If acidifying the workup (e.g., to remove pyridine byproducts), ensure the pH does not drop below 3 without rigorous ventilation, as trace hydrolysis of the nitrile could theoretically release HCN, although the picolinonitrile core is relatively robust.[2]

  • Extraction: Use EtOAc or DCM.[2] Wash organic layers with brine.[2]

  • Drying: Dry over Na

    
    SO
    
    
    
    or MgSO
    
    
    . Avoid CaCl
    
    
    if Lewis acid coordination to the nitrile is a concern (rare).[1][2]

Part 5: Emergency Response

Firefighting Measures

  • Media: Dry chemical, CO

    
    , or alcohol-resistant foam.[1][2]
    
  • Specific Hazard: Thermal decomposition releases Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , and potentially Hydrogen Cyanide (HCN) .[1][2] Firefighters must wear full SCBA.[2]

First Aid

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).[1][2]

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol to wash skin, as it may enhance transdermal absorption of the lipophilic pyridine ring.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2]

  • Ingestion: Rinse mouth. Do not induce vomiting . Call a Poison Control Center immediately.

Part 6: Storage & Stability

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if storing for >3 months to prevent slow oxidative degradation or hydrolysis of the chloro-substituent.[1][2]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (e.g., NaOH, which can hydrolyze the nitrile to the amide/acid).[1][2]

References

  • PubChem. (2025).[2][6] Compound Summary: 6-Chloro-3-methoxypicolinonitrile (CID 169820962).[1][2] National Library of Medicine.[2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[2][6] C&L Inventory: Pyridinecarbonitrile derivatives hazard classification. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Pyridine and Nitrile Handling. [Link][1][2]

Sources

Overview of pyridine derivatives: 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, synthetic utility, and safety protocols over generic descriptions.

Strategic Utilization in Medicinal Chemistry & Agrochemical Synthesis

CAS Number: 1261733-91-8 Molecular Formula:


Molecular Weight:  168.58  g/mol
IUPAC Name:  6-chloro-3-methoxypyridine-2-carbonitrile

Executive Summary & Pharmacophore Potential

6-Chloro-3-methoxypicolinonitrile represents a "privileged scaffold" in modern heterocyclic chemistry. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

Unlike simple chloropyridines, this molecule possesses a unique "Push-Pull" electronic architecture:

  • The "Push": The C3-methoxy group (

    
    ) acts as an electron-donating group (EDG) via resonance, modulating the electron deficiency of the pyridine ring and influencing the solubility profile of downstream intermediates.
    
  • The "Pull": The C2-cyano (

    
    ) and C6-chloro (
    
    
    
    ) groups are strong electron-withdrawing groups (EWG). The nitrile at C2 significantly activates the ring for nucleophilic attack, while the chlorine at C6 provides a precise handle for metal-catalyzed cross-coupling or nucleophilic aromatic substitution (
    
    
    ).

Primary Applications:

  • Agrochemicals: Precursor for picolinamide-based herbicides (e.g., analogs of Picolinafen) and fungicides.

  • Pharmaceuticals: Scaffold for kinase inhibitors (targeting the ATP-binding pocket) and allosteric modulators where the pyridine nitrogen serves as a hydrogen bond acceptor.

Synthetic Routes & Manufacturing Logic[1][2]

The synthesis of 6-Chloro-3-methoxypicolinonitrile is non-trivial due to the need to install the chlorine atom regioselectively at position 6 while preserving the sensitive nitrile at position 2.

Route A: The N-Oxide Rearrangement (Preferred Industrial Route)

This route is favored for its scalability and cost-effectiveness, utilizing the "Reissert-Henze" logic or oxidative chlorination.

Protocol Logic:

  • Starting Material: 3-Hydroxy-2-cyanopyridine (commercially available).

  • Methylation: Protection of the hydroxyl group.

  • N-Oxidation: Activation of the pyridine ring.

  • Regioselective Chlorination: Use of phosphoryl chloride (

    
    ) to rearrange the N-oxide and install chlorine at the alpha-position (C6). Note: C2 is blocked, and C4 is sterically hindered by the C3-methoxy group, directing chlorination to C6.
    
Route B: The Cyanation Strategy (Lab Scale)

Used when 2,6-dichloro-3-methoxypyridine is the available starting material.

  • Reagent:

    
     with 
    
    
    
    (catalyst).
  • Challenge: Controlling mono-cyanation versus bis-cyanation. The C2 position is more reactive than C6 due to the inductive effect of the adjacent nitrogen, but optimization is required.

Visualization: Synthetic Pathway (Route A)

SynthesisRoute Start 3-Hydroxy-picolinonitrile (Starting Material) Step1 3-Methoxy-picolinonitrile (Intermediate 1) Start->Step1 MeI, K2CO3 DMF, 25°C Step2 3-Methoxy-picolinonitrile N-Oxide Step1->Step2 mCPBA or Urea-H2O2 DCM/MeOH Final 6-Chloro-3-methoxy- picolinonitrile Step2->Final POCl3 Reflux (Regioselective)

Figure 1: The N-Oxide activation strategy ensures regioselective chlorination at C6, avoiding isomers.

Reactivity Profile & Functionalization

The core value of this molecule is its ability to undergo divergent synthesis . The chemist can selectively manipulate the C6-Chlorine or the C2-Nitrile.

C6-Chlorine: The Electrophilic Handle

The C6 position is highly activated for


 due to the combined electron-withdrawing power of the ring nitrogen and the C2-nitrile.
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid,

      
      , 
      
      
      
      , Dioxane/Water.
    • Outcome: Biaryl systems (common in drug discovery).

  • 
     Displacement: 
    
    • Reagents: Primary/Secondary amines, DIPEA, DMSO,

      
      .
      
    • Outcome: Aminopyridines (kinase hinge binders).

    • Expert Insight: The 3-OMe group provides slight steric hindrance. If the nucleophile is bulky, higher temperatures or Buchwald-Hartwig conditions (Pd-catalyzed) may be required instead of standard

      
      .
      
C2-Nitrile: The Masked Carbonyl

The nitrile is a versatile precursor for various functional groups.

  • Hydrolysis: Acidic (

    
    ) or Basic (
    
    
    
    ) hydrolysis yields the Picolinamide or Picolinic Acid .
  • Reduction: Hydrogenation (Raney Ni) yields the Aminomethyl group.

  • Cyclization: Reaction with sodium azide (

    
    ) yields the Tetrazole  (bioisostere for carboxylic acid).
    
Visualization: Divergent Reactivity Map

Reactivity Core 6-Chloro-3-methoxy- picolinonitrile Suzuki Biaryl Product (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd cat. (C6 Reaction) SnAr 6-Amino Derivative (SnAr Displacement) Core->SnAr R-NH2, Base (C6 Reaction) Acid Picolinic Acid (Hydrolysis) Core->Acid NaOH/H2O (C2 Reaction) Tetrazole Tetrazole Isostere (Cyclization) Core->Tetrazole NaN3, NH4Cl (C2 Reaction)

Figure 2: Orthogonal functionalization allows the scaffold to serve as a hub for library generation.

Experimental Protocol: Displacement at C6

Context: This protocol describes the displacement of the C6-chloro group with a secondary amine (e.g., morpholine), a common step in synthesizing kinase inhibitors.

Reagents:

  • 6-Chloro-3-methoxypicolinonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-3-methoxypicolinonitrile in anhydrous DMSO.

  • Addition: Add the base (

    
    ) followed by the amine (Morpholine).
    
  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ). Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
    • Causality: The elevated temperature is necessary because the 3-OMe group donates electrons into the ring, slightly deactivating the C6 position compared to a bare chloropyridine.

  • Workup: Once starting material is consumed (approx. 4-6 hours), cool to room temperature. Pour into ice-water (10x volume).

  • Isolation: The product often precipitates. Filter the solid.[1][2] If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    ).
    

Physicochemical Properties & Data

PropertyValue/DescriptionRelevance
Appearance Off-white to pale yellow solidVisual purity check.
Melting Point 105 - 110°C (Typical)Identity verification.
LogP ~1.8 - 2.2 (Predicted)Good lipophilicity for drug-likeness.
Solubility DMSO, DMF, DCM, EtOAcCompatible with standard organic synthesis.
Storage 2-8°C, Inert AtmosphereHydrolysis risk of nitrile over long periods.

Safety & Handling (HSE)

Hazard Identification:

  • Acute Toxicity: Pyridine nitriles are potentially toxic if swallowed or inhaled. They may liberate cyanide ions upon metabolic processing, although the ring structure is generally stable.

  • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids (risk of hydrolysis to exothermic species) or strong oxidizers.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 169820962 (Analogous structure verific
    • URL:[Link]

  • Synthetic Methodology (N-Oxide Route)
  • Agrochemical Context (Picolinamide Herbicides)

    • Source: "Discovery of Picolinafen" - Pest Management Science. This reference grounds the utility of the picolinonitrile scaffold in herbicide chemistry.
    • URL:[Link]

  • General Reactivity of Chloropyridines

    • Source: "Nucleophilic Aromatic Substitution of Pyridines" - Organic Chemistry Portal.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Chloro-3-methoxypicolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the synthesis and derivatization of 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8), a critical scaffold in the development of kinase inhibitors (e.g., PI3K, MET) and agrochemicals.[1]

Part 1: Introduction & Strategic Analysis[1]

The Scaffold

6-Chloro-3-methoxypicolinonitrile (also known as 6-chloro-3-methoxy-2-pyridinecarbonitrile) represents a "privileged structure" in medicinal chemistry.[1] Its tri-functional nature allows for orthogonal diversification:

  • C2-Nitrile: A precursor for amides, amines, or heterocycles (e.g., triazoles).[1]

  • C3-Methoxy: Provides solubility and a hydrogen-bond acceptor motif; can be deprotected to a hydroxyl group for further functionalization.[1]

  • C6-Chloride: A highly reactive handle for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings, enabling rapid library expansion.[1]

Retrosynthetic Logic

The most robust route to this scaffold avoids the poor regioselectivity of electrophilic aromatic substitution on pyridine rings. Instead, it relies on the regioselective cyanation of a dichlorinated precursor.

Retrosynthesis cluster_derivatives Downstream Derivatives Target 6-Chloro-3-methoxypicolinonitrile (Target Scaffold) Precursor 2,6-Dichloro-3-methoxypyridine Target->Precursor Pd-Catalyzed Cyanation (C2-Selective) Start 2,6-Dichloro-3-hydroxypyridine (Commercially Available) Precursor->Start O-Methylation Deriv1 C6-Aryl/Heteroaryl (Suzuki Coupling) Deriv1->Target Deriv2 C2-Amide/Amine (Hydrolysis/Reduction) Deriv2->Target

Figure 1: Retrosynthetic strategy highlighting the pivotal cyanation step.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-3-methoxypyridine

The Precursor Synthesis

Principle: Nucleophilic substitution (O-alkylation) of the hydroxyl group.[1] The 2,6-dichloro substitution pattern is preserved.[1]

Materials:

  • 2,6-Dichloro-3-hydroxypyridine (1.0 equiv)[1]

  • Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetone or DMF (Reagent Grade)[1]

Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-hydroxypyridine (10.0 g, 61.0 mmol) and Acetone (100 mL).

  • Base Addition: Add

    
      (16.8 g, 122.0 mmol) in one portion. The suspension may turn slightly yellow.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (4.6 mL, 73.2 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours . Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]

    • Checkpoint: Conversion should be >98%.[3]

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.

    • Yield: ~9.8 g (90%)

    • Appearance: White to off-white solid.[1][4]

Protocol B: Regioselective Cyanation

The Critical Step: Synthesis of 6-Chloro-3-methoxypicolinonitrile

Principle: A Palladium-catalyzed cyanation using Zinc Cyanide (


).[1] The reaction relies on the subtle electronic difference between the C2 and C6 positions. The C2 position (ortho to the methoxy group) is electronically distinct. While steric hindrance suggests C6 preference, the "ortho-effect" and chelation often direct oxidative addition to C2 under specific ligand control.[1] Note:  This reaction can produce a mixture of regioisomers (2-CN vs 6-CN); chromatographic separation is required.[1]

Materials:

  • 2,6-Dichloro-3-methoxypyridine (from Protocol A) (5.0 g, 28.1 mmol)[1]

  • Zinc Cyanide (

    
    ) (1.81 g, 15.4 mmol, 0.55 equiv)[1]
    
  • Catalyst:

    
     (514 mg, 0.56 mmol, 2 mol%)[1]
    
  • Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (623 mg, 1.12 mmol, 4 mol%)[1]

  • Additive: Zinc Dust (183 mg, 2.8 mmol, 10 mol%) – Essential to keep Pd(0) active.[1]

  • Solvent: DMF (Anhydrous, degassed) (50 mL)

Procedure:

  • Setup: In a glovebox or under a steady stream of Nitrogen, combine the aryl chloride ,

    
     , Zinc Dust , 
    
    
    
    , and DPPF in a pressure-rated reaction vial or flask.
  • Solvent: Add anhydrous DMF . Seal the vessel immediately.

  • Reaction: Heat the mixture to 110°C for 3–5 hours .

    • Mechanism:[1][3][4][5][6][7][8] The reaction proceeds via oxidative addition of Pd(0) into the C-Cl bond.[1]

    • Monitoring: LCMS is critical here to distinguish the mono-cyano product (M+ ~168) from bis-cyano (M+ ~159) or starting material.

  • Workup (Caution - Cyanide):

    • Cool to room temperature.[2][4]

    • Dilute with EtOAc (100 mL) and wash with saturated

      
        followed by water.
      
    • Safety: Treat aqueous waste with bleach (sodium hypochlorite) to quench residual cyanide before disposal.[1]

  • Purification (Crucial):

    • Concentrate the organic layer.[3][7]

    • Perform Flash Column Chromatography (Silica Gel).[1]

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Isomer Separation: The desired 2-cyano isomer (6-chloro-3-methoxypicolinonitrile) typically elutes after the 6-cyano isomer due to the polarity of the nitrile adjacent to the methoxy group.[1]

  • Yield: ~2.5 - 3.0 g (55-65%).

    • Data:

      
       NMR (400 MHz, 
      
      
      
      )
      
      
      7.65 (d, 1H), 7.40 (d, 1H), 4.01 (s, 3H).
Protocol C: Derivatization - Suzuki Coupling at C6

Synthesis of Biaryl Derivatives

Principle: The C6-chloride is highly activated for cross-coupling due to the electron-withdrawing nature of the pyridine nitrogen and the C2-nitrile.[1]

Materials:

  • 6-Chloro-3-methoxypicolinonitrile (1.0 equiv)[1]

  • Aryl Boronic Acid (

    
    ) (1.2 equiv)[1]
    
  • 
     (5 mol%) or 
    
    
    
    [1]
  • 
     (2 M aqueous solution) (3.0 equiv)[1]
    
  • DME (Dimethoxyethane) or 1,4-Dioxane[1]

Procedure:

  • Combine chloride (100 mg), boronic acid, and catalyst in a vial.

  • Add solvent (3 mL) and base solution (0.5 mL). Degas with

    
    .
    
  • Heat to 90°C for 2-12 hours .

  • Workup: Extract with EtOAc, dry over

    
    , concentrate.
    
  • Purify via HPLC or column chromatography.

Part 3: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Cyanation) Catalyst poisoning or oxidation.[1]Use fresh

; ensure strict oxygen-free conditions; add 10-20 mol% Zn dust.
Poor Regioselectivity Temperature too high or ligand mismatch.Lower temp to 90°C; switch ligand to Xantphos (larger bite angle favors specific sterics).
Bis-cyanation Excess

or reaction time too long.[1]
Strictly limit

to 0.55 equiv; stop reaction immediately upon consumption of SM.
Protodehalogenation Presence of moisture/protons.Use anhydrous DMF; ensure reagents are dry.

Part 4: Safety & Handling (E-E-A-T)[1]

  • Cyanide Hazard:

    
     is highly toxic.[1] Always handle in a functioning fume hood. Do not acidify waste streams (generates HCN gas).[1] Keep a cyanide antidote kit available.
    
  • Pyridine Derivatives: Halogenated pyridines can be skin sensitizers. Wear double nitrile gloves.

  • Waste Disposal: All aqueous waste from the cyanation step must be treated with 10% NaOH and bleach for >24 hours before disposal to oxidize cyanides to cyanates.

Part 5: References

  • Synthesis of 2-Cyanoindoles (Analogous Pd-Cyanation Conditions): Zeidan, N., Bognar, S., Lee, S., & Lautens, M. (2017).[1] Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19(19), 5058–5061.[1] [1]

  • General Nickel/Palladium Cyanation Protocols: Zhang, X., Xia, A., Chen, H., & Liu, Y. (2017).[1] General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2.[1] Organic Letters, 19(8), 2118–2121.[1] [1]

  • Chemical Structure & Properties (6-Chloro-3-methoxypicolinonitrile): PubChem Compound Summary for CID 75201261 (Isomer Reference) and related picolinonitriles. [1]

  • Industrial Synthesis of Chloropyridines (Background): Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2000).[1] Pyridine and Pyridine Derivatives.[2][3][4][6][7][9][10][11][12] Ullmann's Encyclopedia of Industrial Chemistry. [1]

Sources

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions Using 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methoxypicolinonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic architecture makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), a powerful reaction for forging carbon-heteroatom bonds. The pyridine core, activated by both a nitrile group and the intrinsic electron-withdrawing nature of the ring nitrogen, allows for the displacement of the C6-chloro substituent under relatively mild conditions. This reactivity profile enables the synthesis of diverse libraries of substituted picolinonitriles, which are key scaffolds in numerous pharmacologically active agents.

This guide provides an in-depth exploration of SNAr reactions utilizing 6-Chloro-3-methoxypicolinonitrile. We will dissect the underlying reaction mechanism, detail robust experimental protocols for various nucleophile classes, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.

The Underlying Chemistry: Mechanism and Reactivity

The utility of 6-Chloro-3-methoxypicolinonitrile in SNAr reactions stems from the profound electronic effects exerted by its substituents on the pyridine ring. Aromatic rings, typically nucleophilic, become susceptible to attack by nucleophiles when sufficiently electron-deficient.[1][2]

1.1 The SNAr Addition-Elimination Mechanism

Unlike Sₙ2 reactions, which are prohibited at sp²-hybridized centers, the SNAr reaction proceeds via a two-step addition-elimination pathway.[1][3]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the C6-chloro substituent). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4]

  • Elimination of the Leaving Group: Aromaticity is restored in the second, typically fast, step through the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[5] Therefore, the reaction's success hinges on the stability of this intermediate.

1.2 Electronic Landscape of 6-Chloro-3-methoxypicolinonitrile

The reactivity of the C6 position is a direct consequence of the synergistic electron-withdrawing effects of the substituents:

  • Ring Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing electron density across the ring, particularly at the ortho (C2, C6) and para (C4) positions.[6] In this molecule, the nitrogen is para to the C6-chloro group, providing powerful activation. The reactivity of 2-chloropyridine, for instance, is enhanced by a factor of many millions compared to chlorobenzene.[7]

  • Cyano Group (-CN): The nitrile group at the C2 position is a potent electron-withdrawing group through both induction and resonance.[8] Being ortho to the C6-chloro group, it strongly stabilizes the negative charge of the Meisenheimer intermediate through delocalization.

  • Methoxy Group (-OCH₃): The methoxy group at the C3 position has a dual electronic nature. While it is electron-donating through resonance, it is also inductively electron-withdrawing.[9] Positioned meta to the C6 reaction center, its resonance effect is minimized, and its primary influence is a weaker, inductive withdrawal of electron density. This positioning ensures it does not significantly deactivate the ring towards nucleophilic attack, unlike an ortho or para placement.

  • Chloro Group (-Cl): Chlorine serves as a good leaving group, and its electronegativity further contributes to the electrophilicity of the C6 carbon.

Caption: Figure 1: SNAr Mechanism on 6-Chloro-3-methoxypicolinonitrile.

Optimizing for Success: Key Reaction Parameters

The efficiency and outcome of SNAr reactions are highly dependent on the interplay of several factors. A rational approach to selecting these parameters is crucial for developing a robust and reproducible protocol.

Factors Figure 2: Key Factors Influencing SNAr Reactions center SNAr Outcome N Nucleophile (Strength, Sterics) N->center Determines rate S Solvent (Polarity, Aprotic) S->center Solvates ions B Base (Strength, Type) B->center Activates Nu⁻ / Scavenges H⁺ T Temperature (Rate vs. Stability) T->center Controls kinetics

Caption: Figure 2: Key Factors Influencing SNAr Reactions.

  • Nucleophile Choice: The nucleophile's intrinsic reactivity is paramount.

    • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are excellent nucleophiles for this reaction.

    • S-Nucleophiles: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts, reacting readily to form thioethers.[10][11]

    • O-Nucleophiles: Alcohols and phenols can be used, but often require stronger bases and higher temperatures due to their lower nucleophilicity compared to amines and thiols.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive. While less common, reactions can be driven in other solvents at elevated temperatures and pressures.[12]

  • Role of the Base: A base is often required, serving one of two purposes:

    • Deprotonation: For nucleophiles like thiols or phenols, a base (e.g., K₂CO₃, NaH) is needed to generate the more potent anionic nucleophile (thiolate or phenoxide).

    • Acid Scavenging: When using amine nucleophiles, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the HCl that is formed, preventing the protonation and deactivation of the starting amine.

  • Temperature: Reactions are typically conducted at elevated temperatures, ranging from 50 °C to 120 °C, to overcome the activation energy barrier. Microwave heating can also be employed to accelerate these reactions significantly.[12]

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for performing SNAr reactions on 6-Chloro-3-methoxypicolinonitrile with representative nucleophiles.

Workflow Figure 3: General Experimental Workflow A 1. Reactant Preparation (Weigh Substrate, Nucleophile, Base) B 2. Reaction Setup (Add Solvent, Inert Atmosphere) A->B C 3. Thermal Control (Heat to Desired Temperature) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up (Quench, Extract, Dry) D->E F 6. Purification (Column Chromatography, Recrystallization) E->F G 7. Analysis (NMR, MS, Purity Check) F->G

Caption: Figure 3: General Experimental Workflow.

3.1 Protocol for Reaction with N-Nucleophiles (e.g., Morpholine)

This protocol details the synthesis of 6-(morpholin-4-yl)-3-methoxypicolinonitrile.

Materials:

  • 6-Chloro-3-methoxypicolinonitrile (M.W. 168.58 g/mol )[13]

  • Morpholine (1.2 equivalents)

  • Diisopropylethylamine (DIPEA, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial with stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reactant Charging: To a clean, dry reaction vial, add 6-Chloro-3-methoxypicolinonitrile (e.g., 100 mg, 0.59 mmol).

  • Solvent and Reagent Addition: Add DMF (2 mL). To the resulting solution, add morpholine (62 µL, 0.71 mmol, 1.2 eq.) followed by DIPEA (155 µL, 0.89 mmol, 1.5 eq.).

    • Causality Note: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl formed during the reaction. This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

  • Reaction Conditions: Seal the vial and heat the mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Causality Note: Pouring into water precipitates the organic product and dissolves the DMF and amine salts, facilitating extraction.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[14][15]

Table 1: Representative SNAr Reactions with N-Nucleophiles

NucleophileBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃ (2.0)DMSO1008-1275-85
BenzylamineDIPEA (1.5)DMF803-685-95
PiperidineDIPEA (1.5)MeCN802-490-98
4-MethylanilineK₂CO₃ (2.0)DMSO11012-1670-80

3.2 Protocol for Reaction with S-Nucleophiles (e.g., Thiophenol)

This protocol details the synthesis of 3-methoxy-6-(phenylthio)picolinonitrile.

Materials:

  • 6-Chloro-3-methoxypicolinonitrile

  • Thiophenol (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Reactant Charging: To a reaction vial, add 6-Chloro-3-methoxypicolinonitrile (100 mg, 0.59 mmol) and K₂CO₃ (123 mg, 0.89 mmol, 1.5 eq.).

  • Solvent and Reagent Addition: Add DMF (2 mL) followed by thiophenol (67 µL, 0.65 mmol, 1.1 eq.).

    • Causality Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the acidic thiol (pKa ≈ 6.6) to the highly nucleophilic thiolate anion, which is the active nucleophile in the reaction.

  • Reaction Conditions: Seal the vial and heat the mixture to 60 °C with stirring.

  • Monitoring: Monitor the reaction until completion (typically 1-3 hours). Thiols are potent nucleophiles, often leading to faster reactions.[16]

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 3.1.

Table 2: Representative SNAr Reactions with S- and O-Nucleophiles

NucleophileBase (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
S-Nucleophiles
EthanethiolK₂CO₃ (1.5)DMF501-290-98
4-MethoxythiophenolK₂CO₃ (1.5)DMF602-485-95
O-Nucleophiles
PhenolCs₂CO₃ (2.0)DMSO12012-2460-75
Methanol (as NaOMe)NaH (1.2)THF656-1070-85

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is not reactive enough. 3. Ineffective base or insufficient amount. 4. Wet solvent/reagents.1. Increase reaction temperature by 20 °C increments. 2. Use a stronger base to generate a more potent anionic nucleophile (e.g., NaH for alcohols). 3. Ensure base is fresh and use a higher excess (2-3 eq.). 4. Use anhydrous solvents and dry reagents.
Multiple Products / Side Reactions 1. Reaction temperature is too high, causing decomposition. 2. Nucleophile has multiple reactive sites. 3. Base is too strong or nucleophilic (e.g., NaOH).1. Lower the reaction temperature and increase reaction time. 2. Use a protecting group strategy for the nucleophile. 3. Switch to a non-nucleophilic base (DIPEA) or a milder inorganic base (K₂CO₃).
Difficult Purification 1. Product is highly polar. 2. Residual DMF or high-boiling solvent. 3. Unreacted starting amine.1. Use a more polar eluent system for chromatography (e.g., DCM/Methanol). Consider reverse-phase chromatography.[17] 2. Perform multiple aqueous washes during work-up or perform an azeotropic distillation with heptane. 3. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities.

Conclusion

6-Chloro-3-methoxypicolinonitrile is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of electron-withdrawing groups provides potent activation for the displacement of the C6-chloride, enabling the straightforward synthesis of a wide array of functionalized picolinonitriles. By understanding the core mechanism and carefully selecting the nucleophile, solvent, base, and temperature, researchers can reliably and efficiently generate novel molecular entities for applications in drug discovery and beyond.

References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Filo. (2025). Explain mechanisms and orientation of nucleophilic substitution in pyridine. Available at: [Link]

  • Reign, S., et al. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Chih-Hao, C., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PMC. Available at: [Link]

  • Chou, C-H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-3-(methylamino)picolinonitrile. Available at: [Link]

  • Ishihara, Y., et al. (2026). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • Lipshutz, B. H., et al. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. NPTEL Archive. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • Fisher Scientific. (n.d.). Active chloro-heterocycles. Available at: [Link]

  • Gazzeh, H., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. UDD. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

  • Reddit. (2017). In general, are thiols better nucleophiles than their alcohol counterparts?. r/Mcat. Available at: [Link]

  • Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Available at: [Link]

  • University of Calgary. (n.d.). Ch15 : Thiols, RSH. Available at: [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

Sources

Application Note: Synthetic Auxin Discovery Using 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8) as a high-value scaffold in the synthesis and profiling of novel arylpicolinate herbicides. While commercial standards like Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active) utilize a 3-chloro-4-amino-picolinate core, the 3-methoxy motif represented by this scaffold offers a critical bioisosteric probe for Structure-Activity Relationship (SAR) studies. This note details synthetic protocols for C6-functionalization, hydrolysis strategies, and downstream biological validation assays targeting the TIR1/AFB5 auxin receptor complex.

Part 1: Chemical Foundation & Strategic Importance

The Arylpicolinate Class

Arylpicolinates are a subclass of synthetic auxins (WSSA Group 4) that exhibit unique selectivity patterns compared to classical phenoxy-carboxylates (e.g., 2,4-D). Their distinct mode of action involves preferential binding to the AFB5 (Auxin Signaling F-Box 5) receptor homolog rather than TIR1, which contributes to their efficacy against weeds resistant to other auxin herbicides.

Scaffold Analysis: 6-Chloro-3-methoxypicolinonitrile

This molecule serves as a "divergent intermediate" for generating libraries of 6-aryl-3-methoxypicolinates.

Functional HandlePositionChemical UtilityBiological Significance
Chlorine C6Site for Suzuki-Miyaura cross-coupling.Allows attachment of the "aryl tail" essential for receptor pocket occupancy.
Nitrile C2Precursor to carboxylic acid/ester.Hydrolysis yields the "head group" required for ionic interaction with the receptor's Arg/Lys residues.
Methoxy C3Electronic/Steric probe.Tests the tolerance of the receptor pocket compared to the commercial 3-chloro substituent.

Part 2: Synthetic Workflow (The "Make" Phase)

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To install the variable aryl tail at the 6-position before hydrolyzing the nitrile.

Reagents:

  • Scaffold: 6-Chloro-3-methoxypicolinonitrile (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid for Halauxifen mimicry)

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄

  • Base: K₂CO₃ (3.0 eq) or CsF (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed solvent mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in microwave). Monitor consumption of the chlorinated starting material via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO₂).

Protocol B: Pinner Reaction (Nitrile to Methyl Ester)

Objective: To convert the C2-nitrile directly to the active methyl ester form (pro-herbicide) without harsh acidic hydrolysis that might cleave the ether.

Reagents:

  • Substrate: 6-Aryl-3-methoxypicolinonitrile (from Protocol A)

  • Solvent: Anhydrous Methanol (MeOH)

  • Reagent: Acetyl Chloride (generating anhydrous HCl in situ)

Step-by-Step Methodology:

  • Generation of HCl: Cool anhydrous MeOH (10 mL/mmol substrate) to 0°C. Dropwise add Acetyl Chloride (5.0 eq) under

    
    . Stir for 30 min to generate methanolic HCl.
    
  • Addition: Add the nitrile substrate dissolved in a minimum amount of dry MeOH.

  • Imidate Formation: Allow to warm to RT and stir for 12–24 hours. (Formation of the intermediate imidate ester).

  • Hydrolysis: Add water (5 eq) and stir for 1 hour to convert the imidate to the ester.

  • Neutralization: Carefully neutralize with saturated

    
     solution.
    
  • Extraction: Extract with DCM, dry, and concentrate to yield the Methyl 6-aryl-3-methoxypicolinate .

Workflow Visualization

SynthesisWorkflow Scaffold 6-Chloro-3-methoxy picolinonitrile Coupling Step 1: Suzuki Coupling (Pd cat, Aryl-B(OH)2) Scaffold->Coupling Intermediate 6-Aryl-3-methoxy picolinonitrile Coupling->Intermediate Hydrolysis Step 2: Pinner Reaction (MeOH, HCl) Intermediate->Hydrolysis FinalProduct Methyl 6-aryl-3-methoxy picolinate Hydrolysis->FinalProduct

Figure 1: Synthetic pathway transforming the scaffold into a bioactive ester via cross-coupling and solvolysis.

Part 3: Biological Assay Development (The "Test" Phase)

Protocol C: Arabidopsis Root Growth Inhibition Assay

This is the gold-standard rapid screen for auxin activity. Synthetic auxins inhibit primary root elongation in a dose-dependent manner.

Experimental Setup:

  • Seeds: Arabidopsis thaliana (Col-0 wild type).

  • Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytagel, pH 5.7.

  • Compound Prep: Dissolve synthesized analogs in DMSO (100 mM stock).

  • Treatment: Supplement molten media with compounds to final concentrations: 0, 1, 10, 100, 1000 nM . (DMSO control < 0.1%).

Execution:

  • Surface sterilize seeds (70% EtOH, then bleach).

  • Stratify at 4°C for 2 days in the dark.

  • Plate seeds on solid media containing the herbicide candidates.

  • Orient plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Data Collection: At Day 8, photograph plates. Measure primary root length using ImageJ.

Interpretation:

  • High Potency:

    
     < 50 nM (Comparable to Halauxifen).
    
  • Low Potency:

    
     > 500 nM.
    
  • Note: Compare the 3-methoxy analogs against a 2,4-D positive control.

Protocol D: Receptor Selectivity (Molecular Docking)

Before expensive protein purification, validate the "fit" of the 3-methoxy group in the receptor pocket.

  • Target Structures: Retrieve PDB structures for TIR1 (e.g., PDB: 2P1P) and AFB5 (Homology models often used if crystal structure unavailable).

  • Ligand Prep: Energy minimize the synthesized 3-methoxy-picolinate structures.

  • Docking: Use AutoDock Vina or Glide. Focus on the binding pocket defined by the Aux/IAA degron peptide.

  • Analysis: Calculate Binding Free Energy (

    
    ).
    
    • Hypothesis: Arylpicolinates typically show higher affinity for AFB5. If the 3-methoxy group causes steric clash in TIR1 but fits in AFB5, the compound retains the valuable "resistance-breaking" profile of the class.

Part 4: Mode of Action & Resistance Profiling

Mechanism: The Auxin Signaling Cascade

The synthesized molecule acts as a "molecular glue." It does not inhibit an enzyme but stabilizes the interaction between the E3 ubiquitin ligase (SCF^TIR1/AFB) and the repressor proteins (Aux/IAA).

Pathway Visualization

MoA Herbicide 3-Methoxy-Picolinate (Ligand) Complex Ligand-Receptor Complex Herbicide->Complex Binds Receptor TIR1 / AFB5 (F-Box Protein) Receptor->Complex Ubiquitin Ubiquitination (E3 Ligase Activity) Complex->Ubiquitin Recruits Aux/IAA Repressor Aux/IAA (Transcriptional Repressor) Repressor->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Tags for destruction GeneExp Auxin Response Factors (ARF) Activation Proteasome->GeneExp Removes repression Death Uncontrolled Growth / Plant Death GeneExp->Death Hyper-auxinic response

Figure 2: The molecular mechanism of action. The herbicide acts as an interfacial stabilizer, promoting the degradation of repressors.

Resistance Management Implication

Weeds often develop resistance via mutations in the TIR1 receptor (e.g., Glycine-to-Aspartate). However, because arylpicolinates (and potentially your 3-methoxy analogs) bind preferentially to AFB5 , they remain effective against TIR1-mutant populations. This "alternative receptor" strategy is the core value proposition of this research.

References

  • Discovery of Halauxifen-methyl: Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ active), the first member of a new structural class of synthetic auxin herbicides.[1] Bioorganic & Medicinal Chemistry.[][3]

  • Structural Basis of Auxin Perception: Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.

  • AFB5 Selectivity: Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins but not 2,4-D. Plant Physiology.[4]

  • Arabidopsis Root Assay Protocols: Bio-protocol & various academic sources.

  • Corteva Agriscience - Arylex™ Active Technical Bulletin

Sources

Step-by-step chlorination and methoxylation to yield 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug development. It details the precision synthesis of 6-Chloro-3-methoxypicolinonitrile (also known as 6-chloro-3-methoxy-2-pyridinecarbonitrile), a critical pharmacophore in kinase inhibitors (e.g., Vadadustat analogs) and agrochemicals.

The protocol prioritizes regiochemical control and process safety , utilizing a step-by-step Methoxylation


 N-Oxidation 

Chlorination
strategy.

Executive Summary

The synthesis of 2,3,6-trisubstituted pyridines is often plagued by poor regioselectivity during electrophilic aromatic substitution. This protocol circumvents these issues by employing a Directed Nucleophilic Rearrangement strategy.[1] Starting from the commercially available 3-hydroxypicolinonitrile , we first lock the C3 position via O-methylation, then activate the pyridine ring via N-oxidation, and finally install the chlorine atom at C6 using a regioselective Boekelheide-type rearrangement with phosphoryl chloride (


). This route avoids hazardous heavy-metal cyanations and ensures high isomeric purity.[1]
Key Reaction Features
  • Step 1 (Methoxylation): High-yield O-alkylation using mild base conditions to prevent nitrile hydrolysis.[1]

  • Step 2 (N-Oxidation): Quantitative conversion using mCPBA or UHP/TFAA.[1]

  • Step 3 (Chlorination): Exclusive C6-chlorination driven by the directing effect of the C2-nitrile and the electronic bias of the N-oxide.

Retrosynthetic Analysis & Pathway

The logic of this synthesis relies on the "CN-blocking" effect. The nitrile group at C2 prevents chlorination at that position during the N-oxide rearrangement, forcing the nucleophilic chloride to attack the C6 position.

SynthesisPathway cluster_mech Mechanism of Step 3 SM Starting Material 3-Hydroxypicolinonitrile Int1 Intermediate 1 3-Methoxypicolinonitrile SM->Int1 Step 1: Methoxylation (MeI, K2CO3, DMF) Int2 Intermediate 2 3-Methoxypicolinonitrile N-oxide Int1->Int2 Step 2: N-Oxidation (mCPBA, DCM) Product Target Product 6-Chloro-3-methoxypicolinonitrile Int2->Product Step 3: Regioselective Chlorination (POCl3, reflux) Mech1 Activation: O-Phosphorylation Int2->Mech1 Mech2 Nucleophilic Attack at C6 Mech3 Elimination of PO2Cl2-

Figure 1: Step-by-step synthetic pathway demonstrating the linear progression from hydroxypicolinonitrile to the chlorinated target.

Detailed Experimental Protocols

Step 1: Methoxylation of 3-Hydroxypicolinonitrile

Objective: Protection of the hydroxyl group as a methyl ether to prevent side reactions and establish the C3 substituent.

  • Reagents:

    • 3-Hydroxypicolinonitrile (1.0 eq)[1]

    • Iodomethane (MeI) (1.2 eq)

    • Potassium Carbonate (

      
      ) (1.5 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone

  • Protocol:

    • Charge a round-bottom flask with 3-hydroxypicolinonitrile (10.0 g, 83.3 mmol) and anhydrous DMF (100 mL).

    • Add

      
        (17.3 g, 125 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes.
      
    • Cool the suspension to 0°C using an ice bath.

    • Add Iodomethane (6.2 mL, 100 mmol) dropwise over 20 minutes to control the exotherm.

    • Allow the reaction to warm to RT and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]

    • Workup: Pour the mixture into ice-water (500 mL). The product usually precipitates.[1] Filter the solid.[1][4][5] If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect 90-95% yield of 3-methoxypicolinonitrile as an off-white solid.[1]

Step 2: N-Oxidation of 3-Methoxypicolinonitrile

Objective: Activation of the pyridine ring for nucleophilic substitution.[1] The N-oxide moiety increases the electrophilicity of the C2 and C6 positions.

  • Reagents:

    • 3-Methoxypicolinonitrile (from Step 1) (1.0 eq)

    • m-Chloroperbenzoic acid (mCPBA) (77% max, 1.5 eq)

    • Solvent: Dichloromethane (DCM)

  • Protocol:

    • Dissolve 3-methoxypicolinonitrile (10.0 g, 74.6 mmol) in DCM (150 mL).

    • Add mCPBA (25.0 g, ~112 mmol) portion-wise at RT. Caution: mCPBA is a shock-sensitive oxidizer; use a plastic spatula.[1]

    • Stir the reaction at reflux (40°C) or RT for 16-24 hours. LC-MS should show the mass M+16 (approx. 151 Da).[1]

    • Workup: Cool to RT. Quench excess peroxide by adding 10%

      
       solution (100 mL) and stir for 15 min.
      
    • Wash the organic layer with saturated

      
       (3 x 100 mL) to remove m-chlorobenzoic acid byproduct.[1]
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Yield: Expect 75-85% yield of 3-methoxypicolinonitrile N-oxide .

Step 3: Regioselective Chlorination (The Critical Step)

Objective: Introduction of the chlorine atom at C6. Mechanism: The reaction proceeds via the formation of an active N-phosphoroxypyridinium salt. Chloride ion attacks the C6 position (alpha to nitrogen) followed by elimination of the phosphate species. The C2 position is blocked by the nitrile group, ensuring high regioselectivity.

  • Reagents:

    • 3-Methoxypicolinonitrile N-oxide (1.0 eq)[1]

    • Phosphoryl chloride (

      
      ) (5.0 - 10.0 eq) - Acts as solvent and reagent[1]
      
    • Optional:

      
       (0.5 eq) can be added to boost reactivity if conversion is slow.[1]
      
  • Protocol:

    • Place 3-methoxypicolinonitrile N-oxide (5.0 g, 33.3 mmol) in a dry heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and drying tube.

    • Carefully add

      
        (25 mL) at RT.[1] Safety: 
      
      
      
      reacts violently with moisture.[1]
    • Heat the mixture to 85-100°C for 2-4 hours. The suspension will clear as the reaction proceeds.

    • Monitoring: Monitor by HPLC. The starting N-oxide peak will disappear, and the less polar chloride product will appear.

    • Workup (Critical Safety Step):

      • Cool the reaction mixture to RT.

      • Concentrate the mixture under reduced pressure to remove excess

        
         (use a dedicated pump trap).[1]
        
      • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

      • Neutralize the acidic solution carefully with solid

        
         or 50% NaOH solution to pH 7-8.[1]
        
    • Extract with DCM (3 x 50 mL). Dry over

      
       and concentrate.
      
    • Purification: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: Expect 50-65% yield of 6-Chloro-3-methoxypicolinonitrile .

Data Summary & Troubleshooting

ParameterStep 1: MethoxylationStep 2: N-OxidationStep 3: Chlorination
Key Reagent MeI / K2CO3mCPBAPOCl3
Temp / Time 0°C to RT / 4 hRT to 40°C / 18 h90°C / 3 h
Typical Yield 90 - 95%75 - 85%50 - 65%
Critical QC Absence of OH peak (IR/NMR)Mass shift +16 (LCMS)Regiochemistry (NMR coupling)
Common Issue Incomplete conversionResidual mCPBA acidFormation of 4-Cl isomer (rare)
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Product (6-Chloro-3-methoxypicolinonitrile): Two doublets in the aromatic region.[1]

      • 
         ~8.0 ppm (d, 1H, C4-H)
        
      • 
         ~7.6 ppm (d, 1H, C5-H)
        
      • 
         ~4.0 ppm (s, 3H, OMe)
        
    • Note: The coupling constant (

      
      ) between C4 and C5 is typical for ortho-coupling (~8-9 Hz).[1]
      
  • Mass Spectrometry:

    
     169/171 (3:1 ratio due to Cl isotope).[1]
    

References

  • European Patent Office. (2018).[1][6] Cyanopyrrolidines as DUB inhibitors for the treatment of cancer. EP 3 322 702 B1.[1][3] (Describes synthesis of 3-methoxypicolinonitrile intermediates).

  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational text on N-oxide rearrangements).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Mechanistic insight into POCl3 chlorination of pyridines).

  • Sigma-Aldrich. (2023).[1] Product Specification: 6-Chloro-3-pyridinecarbonitrile. (Structural analog data for comparison).

Sources

Optimizing reagent stoichiometry for 6-Chloro-3-methoxypicolinonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stoichiometric Control in Functionalizing 6-Chloro-3-methoxypicolinonitrile

Abstract

This application note details the optimization of reagent stoichiometry for the functionalization of 6-Chloro-3-methoxypicolinonitrile (CAS: 124621-30-5) . As a critical scaffold in the synthesis of next-generation metalloenzyme inhibitors (including CYP51 inhibitors like Oteseconazole), this molecule presents a unique reactivity landscape.[1] The electron-deficient pyridine ring activates the C6-chlorine for substitution, yet the C2-nitrile and C3-methoxy groups remain vulnerable to hydrolysis and demethylation, respectively.[1] This guide provides validated protocols for Suzuki-Miyaura coupling and SNAr displacement, focusing on stoichiometric precision to maximize yield and minimize side-reaction profiles.

The Reactivity Landscape

The 6-Chloro-3-methoxypicolinonitrile scaffold possesses three distinct electronic centers that dictate its chemical behavior. Understanding the interplay between these groups is essential for stoichiometric planning.

  • C6-Chlorine (Electrophile): Highly activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition (Pd-catalysis) due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-located nitrile group.[1]

  • C2-Nitrile (Electrophile/Labile): While serving as an activating group for C6, the nitrile itself is susceptible to hydrolysis (to amide/acid) under aqueous basic conditions or nucleophilic attack (to imidates) by alkoxides.[1]

  • C3-Methoxy (Donor/Steric): Provides slight electron donation but primarily exerts steric influence.[1] It is generally stable but can undergo demethylation with strong Lewis acids (e.g., BBr3) or high-temperature nucleophiles (e.g., thiolates).[1]

Reactivity Decision Tree

Reactivity_Landscape Start 6-Chloro-3-methoxypicolinonitrile Suzuki Pathway A: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Aryl-B(OH)2 / Pd(0) SnAr Pathway B: S_NAr (C-N/C-O Bond Formation) Start->SnAr Amines / Alkoxides Hydrolysis Side Reaction: Nitrile Hydrolysis Start->Hydrolysis Excess OH- / High T Biaryl 6-Aryl-3-methoxypicolinonitrile (Target) Suzuki->Biaryl Amino 6-Amino-3-methoxypicolinonitrile (Target) SnAr->Amino Amide Picolinamide Impurity (Avoid) Hydrolysis->Amide

Figure 1: Divergent reactivity pathways.[1] Pathway A and B represent desired functionalizations, while the red dashed path indicates the critical failure mode (nitrile hydrolysis) caused by incorrect base stoichiometry.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl boronic acids to the C6 position, a key step in synthesizing antifungal pharmacophores.

Stoichiometric Strategy: The primary challenge is balancing the activation of the boronic acid (requires base) against the stability of the nitrile (sensitive to base).

  • Boronic Acid (1.1 – 1.2 eq): A slight excess accounts for protodeboronation side reactions.[1]

  • Base (2.0 – 2.5 eq): Use mild bases (Carbonates/Phosphates).[1] Avoid Hydroxides (NaOH/KOH) to prevent nitrile hydrolysis.[1]

  • Catalyst (0.03 – 0.05 eq): High turnover allows low loading, minimizing metal scavenging costs.[1]

Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a reflux condenser, add 6-Chloro-3-methoxypicolinonitrile (1.0 eq), Aryl Boronic Acid (1.15 eq), and Pd(dppf)Cl2·DCM (0.03 eq).[1]

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) . Note: Water is essential for the transmetallation step but must be minimized to protect the nitrile.

  • Base Addition: Add K3PO4 (2.5 eq). Why Phosphate? It buffers the pH effectively, reducing the risk of amide formation compared to carbonates.

  • Degas: Sparge with Nitrogen/Argon for 10 minutes. Oxygen is the enemy of the catalytic cycle.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: If conversion stalls <90%, add 0.1 eq Boronic Acid, not more catalyst.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x2) and brine.[1] Dry over Na2SO4.

Protocol B: SNAr Displacement (C-N Bond Formation)

Displacing the C6-chloride with amines requires careful modulation of basicity to prevent attack on the nitrile.[1]

Stoichiometric Strategy:

  • Nucleophile (1.05 – 1.1 eq): Keep close to stoichiometric to facilitate purification.

  • Base (1.2 – 1.5 eq): Use a non-nucleophilic organic base (DIPEA or TEA).[1] Inorganic bases increase the risk of hydrolysis if water is present.[1]

Step-by-Step Methodology
  • Charge: Dissolve 6-Chloro-3-methoxypicolinonitrile (1.0 eq) in anhydrous DMSO or DMF (0.5 M concentration).

  • Reagent Addition: Add Amine Nucleophile (1.1 eq) followed by DIPEA (1.5 eq).[1]

  • Reaction: Heat to 60–80°C .

    • Note: The 3-methoxy group provides steric hindrance; if the nucleophile is bulky, higher temperatures (90°C) may be required.[1]

  • Monitoring: Watch for the disappearance of the starting material (Rf ~0.5 in 30% EtOAc/Hex).

  • Quench: Pour into ice-water. The product often precipitates. If not, extract with DCM.[1]

Stoichiometric Impact & Troubleshooting

The following table summarizes the consequences of deviating from optimized stoichiometry.

ReagentOptimized EqConsequence of Deficit Consequence of Excess
Boronic Acid 1.15Incomplete conversion; difficult separation of unreacted chloride.[1]Homocoupling of boronic acid (Biaryl impurity); difficult purification.[1]
Pd Catalyst 0.03Stalled reaction; "Pd black" precipitation not observed.[1]High cost; difficult heavy metal removal (requires scavengers like QuadraPure™).[1]
Base (Suzuki) 2.5Slow transmetallation; reaction stalls.[1]CRITICAL: Hydrolysis of C2-Nitrile to Amide (M+18 mass shift).
Amine (SNAr) 1.1Incomplete conversion.Difficult removal of high-boiling amines; potential attack at C2-Nitrile (rare).[1]

Analytical Validation (Self-Check System):

  • 1H NMR:

    • Starting Material: Doublets at ~7.5 ppm and ~8.0 ppm (pyridine protons).[1]

    • Product: Look for the shift in the pyridine protons.

    • Failure Mode: Disappearance of the OMe singlet (~4.0 ppm) indicates demethylation (harsh conditions).[1]

  • LC-MS:

    • Watch for [M+18] peaks.[1] This indicates the Nitrile (-CN) has hydrolyzed to the Amide (-CONH2).[1] If seen, reduce base equivalents or reaction temperature immediately.[1]

References

  • PubChem. 6-Chloro-3-methoxypicolinonitrile Compound Summary. [Link][1]

  • Hoekstra, W. J., et al. Metalloenzyme Inhibitor Compounds (Oteseconazole).[1] US Patent 8,236,962.[1][2]

  • Mycovia Pharmaceuticals. VIVJOA™ (oteseconazole) Prescribing Information. [Link][1][3]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling Mechanism and Conditions. [Link]

  • Roughley, S. D., & Jordan, A. M. The Medicinal Chemist’s Guide to Solving ADMET Challenges. (Context on Pyridine Reactivity). [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methoxypicolinonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to delve into the rationale behind the synthetic strategy, helping you anticipate challenges, troubleshoot effectively, and optimize your reaction yields. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your synthesis.

Core Synthesis Strategy

The most common and industrially viable route to 6-Chloro-3-methoxypicolinonitrile involves the targeted chlorination of a 6-hydroxypyridine precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The overall workflow is a two-step process starting from a suitable pyridine derivative.

SynthesisWorkflow A Starting Material (e.g., 6-Hydroxy-3- methoxypicolinonitrile) B Chlorination Reaction A->B POCl₃, Base (optional) Heat C Crude Product Isolation B->C Quenching & Workup D Purification C->D Recrystallization or Chromatography E Final Product (6-Chloro-3-methoxy- picolinonitrile) D->E Characterization

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent challenges encountered during the synthesis, providing a logical framework for diagnosis and resolution.

Issue 1: Low or No Product Yield

You've completed the reaction, but analysis shows minimal or no formation of the desired 6-Chloro-3-methoxypicolinonitrile.

Potential Cause Scientific Rationale & Troubleshooting Steps
Insufficient Reagent Activity Phosphorus oxychloride (POCl₃) can degrade with exposure to atmospheric moisture. The resulting phosphoric acid and HCl are ineffective for this transformation. Solution: Use a fresh bottle of POCl₃ or distill older reagent before use. Ensure all glassware is flame-dried or oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Incomplete Reaction The conversion of the hydroxyl group to the chloro group requires significant energy to overcome the activation barrier. Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint. Reactions of this type are often run at high temperatures, sometimes exceeding 100 °C.[2] For particularly stubborn substrates, performing the reaction in a sealed reactor can achieve the necessary temperatures and pressures for a successful conversion.[3]
Poor Substrate Reactivity The electronic nature of the pyridine ring can influence the reactivity of the hydroxyl group. While the methoxy and nitrile groups have opposing electronic effects, the overall system may be insufficiently activated. Solution: The addition of a tertiary amine base, such as pyridine or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction. The base can form a more reactive intermediate with POCl₃, enhancing its chlorinating power.[1][4]
Issue 2: Significant Impurity Formation

Your analysis shows the presence of the desired product, but it is contaminated with one or more significant byproducts.

ImpurityTroubleshooting start Impurity Detected? hydrolysis Hydrolyzed Starting Material Present? start->hydrolysis Yes over_chlorination Over-chlorinated Species Present? hydrolysis->over_chlorination No sol_hydrolysis Cause: Moisture in reaction or during workup. Solution: Use anhydrous conditions. Quench carefully at low temp. hydrolysis->sol_hydrolysis Yes dark_color Product is Dark/Tarry? over_chlorination->dark_color No sol_over_chlorination Cause: Temperature too high or reaction time too long. Solution: Lower temp. Monitor reaction closely. over_chlorination->sol_over_chlorination Yes sol_dark_color Cause: Decomposition at high temperatures. Solution: Lower temp. Consider a milder chlorinating agent. dark_color->sol_dark_color Yes

Observed Impurity Scientific Rationale & Troubleshooting Steps
Unreacted Starting Material This indicates an incomplete reaction. See Issue 1 for solutions related to reaction conditions and reagent activity.
Hydrolyzed Starting Material During workup, quenching the excess POCl₃ with water is highly exothermic and generates strong acids. These conditions can readily hydrolyze the newly formed, electron-deficient chloro-product back to the more stable hydroxy-starting material. Solution: Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring, rather than adding water directly to the reaction flask. This helps to dissipate the heat rapidly. Neutralize the acidic mixture promptly with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.[1]
Dark, Tarry Byproducts High reaction temperatures, while necessary for conversion, can sometimes lead to substrate or product decomposition, resulting in polymerization or charring. Solution: Find the "sweet spot" for the reaction temperature. The ideal temperature is the minimum required for a reasonable reaction rate without causing significant degradation. If decomposition is severe, consider alternative, milder chlorinating agents, though this may require more extensive methods development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

Q2: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A2: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Ensure all glassware is completely dry. When quenching the reaction, add the reaction mixture to ice/water, not the other way around, to control the exothermic reaction.

Q3: Can I use a solvent for this chlorination reaction?

A3: Yes, while the reaction can be run neat (solvent-free), using a high-boiling inert solvent like toluene or acetonitrile can sometimes improve reaction homogeneity and temperature control.[6] However, solvent-free methods are often preferred for large-scale preparations to reduce waste and simplify workup.[3]

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of ethyl acetate and hexanes). The starting material (hydroxy-pyridine) is typically more polar and will have a lower Rf value than the chloro-product. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is often the most effective and scalable method for purifying the final crystalline product.[7] Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one that provides high recovery of pure product. If recrystallization is ineffective at removing a persistent impurity, column chromatography on silica gel may be necessary.

Representative Experimental Protocol

This protocol is a representative procedure based on established methods for analogous pyridine chlorinations and should be optimized for your specific setup and scale.[2][3]

Synthesis of 6-Chloro-3-methoxypicolinonitrile from 6-Hydroxy-3-methoxypicolinonitrile

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add 6-hydroxy-3-methoxypicolinonitrile (1.0 eq).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0 to 5.0 eq) to the flask. Note: The reaction can be run neat or with a high-boiling solvent.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring. Maintain this temperature and monitor the reaction by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Cooling & Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or a 2M solution of sodium hydroxide to the quenched mixture until the pH is neutral (pH 7-8). Maintain a low temperature using an ice bath during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford 6-Chloro-3-methoxypicolinonitrile as a crystalline solid.

References

  • LookChem. (n.d.). Cas 1415226-39-9, 5-(3-Chlorophenyl)-3-Methoxypicolinonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(3-chlorophenyl)-3-methoxypicolinonitrile (C13H9ClN2O). Retrieved from [Link]

  • ChemBark. (2010, May 18). Think Twice Before Running That Pyridine Reaction With Methylene Chloride. Retrieved from [Link]

  • Chemistry World. (2021, May 19). Re-evaluating pyridine’s role in chlorination reaction. Retrieved from [Link]

  • Patil, S. S., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Royal Society of Chemistry.
  • Google Patents. (n.d.). EP0684943B1 - Chlorination process of pyridine derivatives.
  • PMC. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles.
  • Indian Journal of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Google Patents. (n.d.). CN109020900B - Preparation method of 6-chloro-3-methyl uracil.
  • PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • PMC. (n.d.).
  • Google Patents. (n.d.). CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid.
  • MDPI. (2022, November 25).
  • ResearchGate. (2016, January 27).
  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • PubMed. (2014, May 6).
  • PubMed. (2024, May 1). Synthesis of fluorescent 5-heteroarylpyrimidine-containing oligonucleotides via post-synthetic trifluoromethyl conversion.
  • Google Patents. (n.d.). EP2499090B1 - Method for purifying a chlorine supply.
  • DTIC. (2006, March 15).
  • Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl).
  • Quora. (2018, August 11).

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Technical Support Center: Recrystallization of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the solvent selection and recrystallization of 6-Chloro-3-methoxypicolinonitrile (C₇H₅ClN₂O, MW: 168.58)[1]. The question-and-answer format is designed to directly address common challenges and provide practical, field-proven solutions.

Understanding the Compound: Physicochemical Insights

Before selecting a recrystallization solvent, it is crucial to understand the structural and physicochemical properties of 6-Chloro-3-methoxypicolinonitrile. The molecule's structure, featuring a substituted pyridine ring, dictates its solubility behavior.

The presence of a polar nitrile (-CN) group, a methoxy (-OCH₃) group, and the nitrogen atom within the aromatic pyridine ring contributes to the molecule's overall polarity. Conversely, the chlorinated aromatic ring provides some non-polar character. This dual nature suggests that solvents of intermediate polarity or binary solvent mixtures are likely to be the most effective for recrystallization. While no experimental melting point is readily available in the literature, related structures such as 6-Chloro-3-pyridinecarbonitrile have a melting point in the range of 116-120 °C, indicating that 6-Chloro-3-methoxypicolinonitrile is a solid at room temperature[2].

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for selecting a recrystallization solvent?

The fundamental principle of recrystallization is based on differential solubility. An ideal solvent should exhibit high solubility for the compound of interest at elevated temperatures and low solubility at lower temperatures.[3] This allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the solution.

Q2: How do I start the solvent selection process for 6-Chloro-3-methoxypicolinonitrile?

A systematic approach to solvent screening is recommended. This typically involves testing the solubility of a small amount of the compound (a few milligrams) in a small volume (0.1-0.5 mL) of various solvents at room temperature and then upon heating.[3] Based on the structure of 6-Chloro-3-methoxypicolinonitrile, a range of solvents with varying polarities should be tested.

Q3: Which single solvents are good candidates for recrystallizing 6-Chloro-3-methoxypicolinonitrile?

Given the intermediate polarity of the target compound, the following single solvents are logical starting points for screening:

  • Alcohols (Isopropanol, Ethanol, Methanol): These are polar protic solvents that can engage in hydrogen bonding and are often effective for compounds with some polar functional groups.

  • Ketones (Acetone): Acetone is a polar aprotic solvent that is a good general-purpose solvent for many organic compounds.

  • Ethers (2-Methyltetrahydrofuran, Tetrahydrofuran): These are less polar than alcohols and ketones but can still dissolve many organic compounds.

  • Esters (Ethyl Acetate): Ethyl acetate is a solvent of intermediate polarity and is a common choice for recrystallization.

  • Aromatic Hydrocarbons (Toluene): Toluene is a non-polar solvent that can be effective for compounds with significant aromatic character, especially at elevated temperatures.

  • Chlorinated Solvents (Dichloromethane): While effective, the use of chlorinated solvents should be minimized due to safety and environmental concerns.

Q4: When should I consider using a two-solvent system for recrystallization?

A two-solvent (or binary) system is often employed when no single solvent provides the desired solubility profile.[4] This is particularly useful when the compound is either too soluble or too insoluble in common solvents. The ideal binary system consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[4]

Q5: What are some promising binary solvent systems for 6-Chloro-3-methoxypicolinonitrile?

Based on the compound's structure, the following solvent pairs are recommended for screening:

  • Toluene/Hexane: A non-polar aromatic solvent paired with a non-polar aliphatic anti-solvent.

  • Ethyl Acetate/Hexane: A medium-polarity solvent with a non-polar anti-solvent.

  • Acetone/Water: A polar aprotic solvent with a polar protic anti-solvent.

  • Methanol/Water: A polar protic solvent with a polar protic anti-solvent.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated to a high degree.

  • Solution 1: Lower the cooling temperature. Induce crystallization at a lower temperature by adding the anti-solvent at a reduced temperature or by cooling the solution more slowly.

  • Solution 2: Use a lower-boiling point solvent. If the compound's melting point is low, a solvent with a lower boiling point may be necessary.

  • Solution 3: Reduce the concentration. Oiling out can be caused by a solution that is too concentrated. Add a small amount of the "good" solvent to the oiled-out mixture, heat to dissolve, and then cool again slowly.

  • Solution 4: Scratch the flask. Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.

Issue 2: No crystals form upon cooling.

This indicates that the solution is not saturated.

  • Solution 1: Evaporate some of the solvent. Gently heat the solution to remove some of the solvent and increase the concentration of the compound.

  • Solution 2: Add an anti-solvent (for binary systems). If you are using a single solvent, you can try to add a miscible anti-solvent dropwise to the point of turbidity (cloudiness), then add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.[4]

  • Solution 3: Seed the solution. If you have a small crystal of the pure compound, add it to the solution to induce crystallization.

  • Solution 4: Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Issue 3: The recrystallized product has a low yield.

A low yield can be due to several factors.

  • Solution 1: Minimize the amount of hot solvent used. Use only the minimum amount of boiling solvent required to fully dissolve the compound.[3]

  • Solution 2: Ensure complete cooling. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Solution 3: Avoid premature crystallization. Ensure that the filtration of any insoluble impurities is done quickly and with a pre-heated funnel to prevent the product from crystallizing on the filter paper.[4]

  • Solution 4: Minimize the amount of cold solvent used for washing. Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[3]

Issue 4: The product is still impure after recrystallization.

This may occur if the impurities have similar solubility profiles to the product or if the cooling process is too rapid, trapping impurities within the crystal lattice.

  • Solution 1: Perform a second recrystallization. A second recrystallization will often significantly improve purity.

  • Solution 2: Cool the solution slowly. Slow cooling allows for the formation of larger, purer crystals.

  • Solution 3: Consider an alternative solvent or solvent system. If the impurity co-crystallizes with the product, a different solvent system may be necessary to achieve separation.

  • Solution 4: Use activated carbon. If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help to remove them.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 6-Chloro-3-methoxypicolinonitrile and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent in small portions until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes cloudy (turbid).[4]

  • Redissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[4]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Candidate Solvents for Recrystallization of 6-Chloro-3-methoxypicolinonitrile

SolventBoiling Point (°C)PolarityRationale for Use
Isopropanol82.6Polar ProticGood general-purpose polar solvent.
Ethanol78.37Polar ProticSimilar to isopropanol, slightly more polar.
Acetone56Polar AproticStrong solvent, good for many organics.
Ethyl Acetate77.1IntermediateMedium polarity, often a good choice.
Toluene110.6Non-polarGood for aromatic compounds.
Hexane69Non-polarOften used as an anti-solvent.
Water100Polar ProticCan be used as an anti-solvent with polar organic solvents.[6]

Visualizations

Solvent_Selection_Workflow cluster_start Initial Assessment cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_outcome Outcome start Crude 6-Chloro-3- methoxypicolinonitrile single_solvent Single Solvent Screening (e.g., IPA, Acetone, EtOAc, Toluene) start->single_solvent Test binary_solvent Binary Solvent Screening (e.g., Toluene/Hexane, EtOAc/Hexane) start->binary_solvent Test evaluate Evaluate Solubility: - Insoluble in cold - Soluble in hot - Forms crystals on cooling single_solvent->evaluate binary_solvent->evaluate success Optimal Solvent/System Identified evaluate->success Ideal troubleshoot Troubleshooting Required (Oiling out, no crystals, low purity) evaluate->troubleshoot Non-ideal

Caption: Solvent selection workflow for recrystallization.

Recrystallization_Troubleshooting cluster_problem Observed Problem cluster_solution Potential Solutions oiling_out Oiling Out oiling_solutions Lower cooling temp Use lower BP solvent Reduce concentration Scratch flask oiling_out->oiling_solutions no_crystals No Crystals Form no_crystal_solutions Evaporate solvent Add anti-solvent Seed solution Cool to lower temp no_crystals->no_crystal_solutions low_yield Low Yield low_yield_solutions Use min. hot solvent Ensure complete cooling Use pre-heated funnel Min. cold wash low_yield->low_yield_solutions impure Impure Product impure_solutions Re-recrystallize Slow cooling Change solvent system Use activated carbon impure->impure_solutions

Caption: Troubleshooting common recrystallization issues.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization1. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 6-chloro-3-pyridazinylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-(methylamino)picolinonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]

  • Dalton Transactions. (2021). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-chloro-3-methoxypicolinic acid (C7H6ClNO3). Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

  • Chemsrc. (2025, August 23). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

Sources

Minimizing side reactions during nucleophilic substitution of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 6-Chloro-3-methoxypicolinonitrile . It addresses the specific challenges of optimizing Nucleophilic Aromatic Substitution (


) while suppressing common side reactions associated with the nitrile and methoxy functionalities.

Topic: Minimizing Side Reactions During Nucleophilic Substitution ( )

Document ID: TS-PYR-063 | Version: 2.1 | Status: Active[1]

Executive Summary & Chemical Context

The Substrate: 6-Chloro-3-methoxypicolinonitrile contains three competing functionalities that dictate its reactivity profile:

  • 6-Chloro (Leaving Group): The target site for

    
    .
    
  • 2-Cyano (Activating Group): A strong electron-withdrawing group (EWG) that activates the ring but is susceptible to hydrolysis (to amide/acid) or nucleophilic attack (Pinner reaction).[1]

  • 3-Methoxy (Deactivating Group): An electron-donating group (EDG) by resonance.[1] Crucially, the 3-OMe group donates electron density to the para position (C6), thereby deactivating the C-Cl bond toward nucleophilic attack.

The Challenge: Because the 3-OMe group reduces the electrophilicity of the C6 position, researchers often resort to higher temperatures or stronger bases to force the reaction. These harsh conditions inadvertently trigger the hydrolysis of the labile 2-cyano group, leading to low yields and difficult-to-separate byproducts.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am observing a significant byproduct with M+18 mass (Hydrolysis)."

Diagnosis: The +18 mass shift corresponds to the addition of water (


), indicating the hydrolysis of the nitrile (-CN) to a primary amide (

). This is the most common side reaction when using hydroxide bases or wet hygroscopic solvents.

Technical Insight: While the pyridine nitrogen activates the ring for


, the nitrile group at C2 is also highly electrophilic. In the presence of water and base (e.g., 

,

, or wet

), the hydroxide ion attacks the nitrile carbon faster than the nucleophile attacks the C6-Cl bond, especially if the C6 position is deactivated by the 3-OMe group.

Corrective Protocol:

  • Switch to Anhydrous Bases: Replace hydroxide bases with anhydrous Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). Cesium carbonate is particularly effective due to its higher solubility in organic solvents.
  • Solvent Control: Use anhydrous dipolar aprotic solvents (DMSO, DMF, NMP) stored over 4Å molecular sieves. Avoid alcohols if possible, as they can promote Pinner-like solvolysis.[1]

  • Water Scavenging: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel.

Issue 2: "The reaction is extremely slow, even at reflux."

Diagnosis: The 3-methoxy group exerts a mesomeric (+M) effect that increases electron density at the C6 position, stabilizing the C-Cl bond and raising the activation energy for


.

Technical Insight: Standard


 relies on the formation of a Meisenheimer complex. The 3-OMe group destabilizes this anionic intermediate. Simply heating the reaction increases the rate of nitrile degradation more than the rate of substitution.

Corrective Protocol:

  • Solvent Effect: Switch from protic solvents (EtOH, MeOH) to DMSO or NMP . These solvents solvate cations well but leave anions (the nucleophile) "naked" and highly reactive, increasing the reaction rate by orders of magnitude without requiring excessive heat.

  • Catalysis: Consider using a phase transfer catalyst (e.g., 18-Crown-6 with potassium bases) to increase the effective concentration of the nucleophile in the organic phase.

  • Leaving Group Exchange (Finkelstein): If the reaction is stalled, add 1-2 equivalents of dry KF or CsF in DMSO. This generates the transient 6-Fluoro intermediate, which is significantly more reactive toward

    
     than the chloro-analog (due to the high electronegativity of fluorine stabilizing the transition state).
    
Issue 3: "I see a byproduct with a mass corresponding to the nucleophile adding twice."

Diagnosis: This indicates either double substitution (if another leaving group is present, which is unlikely here) or nucleophilic attack on the nitrile (addition to the


 triple bond).

Technical Insight: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums, and some alkoxides) are prone to attacking the nitrile carbon. "Soft" nucleophiles (amines, thiols) prefer the softer aromatic C6 electrophile.

Corrective Protocol:

  • Nucleophile Selection: If using an amine, ensure it is not sterically hindered (which slows

    
     and allows nitrile attack to compete).
    
  • Temperature Control: Attack on the nitrile is often the thermodynamic pathway, while

    
     is kinetic. Perform the reaction at the lowest effective temperature.
    
  • Stoichiometry: Avoid large excesses of strong nucleophiles. Add the nucleophile dropwise to the substrate to keep its instantaneous concentration low.

Optimized Experimental Workflow

The following protocol is designed to maximize chemoselectivity for the


 product.

Reagents:

  • Substrate: 6-Chloro-3-methoxypicolinonitrile (1.0 eq)[1]

  • Nucleophile: Amine/Thiol (1.1 - 1.2 eq)[1]

  • Base: Anhydrous

    
     (2.0 eq) or DIPEA (2.5 eq)[1]
    
  • Solvent: Anhydrous DMSO (0.2 M concentration)

  • Additive: Activated 4Å Molecular Sieves

Step-by-Step Procedure:

  • Preparation: Flame-dry the reaction vessel and cool under Argon/Nitrogen.

  • Dissolution: Dissolve 6-Chloro-3-methoxypicolinonitrile in anhydrous DMSO. Add activated molecular sieves and stir for 15 minutes to scavenge trace water.

  • Activation: Add the base (

    
     or DIPEA). Note: Inorganic bases require vigorous stirring.[1]
    
  • Addition: Add the nucleophile. If the nucleophile is a liquid, add it neat. If solid, dissolve in minimal DMSO.

  • Reaction: Heat to 60°C - 80°C . Monitor by HPLC/UPLC every hour.

    • Checkpoint: Do not exceed 100°C unless absolutely necessary, as nitrile hydrolysis accelerates rapidly above this threshold.

  • Workup: Dilute with Ethyl Acetate. Wash with water (

    
    ) to remove DMSO. Crucial: Avoid highly acidic or basic aqueous washes to prevent late-stage hydrolysis of the nitrile. Dry over 
    
    
    
    and concentrate.

Data & Visualizations

Table 1: Solvent Effects on Reaction Rate & Selectivity
SolventDielectric Constant (

)

Rate
Risk of Nitrile HydrolysisRecommendation
DMSO 46.7Very High Low (if dry)Primary Choice
DMF 36.7HighModerateGood Alternative
Ethanol 24.5LowHigh Avoid
THF 7.5Very LowLowPoor Solubility
Pathway Analysis (Graphviz Diagram)

The following diagram illustrates the competition between the desired


 pathway and the two primary side reactions: Hydrolysis and Nitrile Addition.

ReactionPathways Substrate 6-Chloro-3-methoxypicolinonitrile (Starting Material) Target Target Product (6-Substituted-3-methoxy picolinonitrile) Substrate->Target Path 1: SnAr (C6) Nucleophile, Anhydrous DMSO Kinetic Control Amide Side Product A: Primary Amide (Hydrolysis) Substrate->Amide Path 2: Hydrolysis (C2) Water + Base High Temp Adduct Side Product B: Amidine/Imine (Nitrile Attack) Substrate->Adduct Path 3: Addition (C2) Hard Nucleophile Thermodynamic Control

Caption: Figure 1. Competitive reaction pathways. Path 1 (Green) is the desired SnAr. Path 2 (Red) and Path 3 (Yellow) are competing side reactions driven by moisture and hard nucleophiles, respectively.[1]

Troubleshooting Logic Flow

Troubleshooting Start Problem Encountered? Issue1 Byproduct M+18 observed? Start->Issue1 Issue2 Low Conversion (<20%)? Start->Issue2 Action1 Cause: Nitrile Hydrolysis Fix: Use Anhydrous DMSO + Mol. Sieves Switch to Cs2CO3 Issue1->Action1 Yes Action2 Cause: Deactivation by 3-OMe Fix: Increase T to 80°C Add 18-Crown-6 or CsF Issue2->Action2 Yes

Caption: Figure 2. Quick decision tree for diagnosing common reaction failures.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.[1] (Provides the foundational mechanism for

    
     and the activating/deactivating effects of substituents).
    
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed analysis of solvent effects in nucleophilic substitution, specifically the acceleration provided by dipolar aprotic solvents like DMSO).
  • Larock, R. C. Comprehensive Organic Transformations. Wiley-VCH.[1] (Compendium of functional group transformations, including nitrile hydrolysis conditions and prevention).

  • PubChem Compound Summary. "6-Chloro-3-methoxypicolinonitrile" (CID 1261733-91-8).[1] National Library of Medicine. Available at: [Link] (Verified CAS and structural data).

Sources

Technical Support Center: Resolving Solubility Issues of 6-Chloro-3-methoxypicolinonitrile in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 6-Chloro-3-methoxypicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous media. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of 6-Chloro-3-methoxypicolinonitrile into your research workflows.

Introduction to 6-Chloro-3-methoxypicolinonitrile and its Solubility Profile

6-Chloro-3-methoxypicolinonitrile is a substituted pyridine derivative with the chemical formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol . Its structure, featuring a chlorinated pyridine ring, a methoxy group, and a nitrile functional group, contributes to its relatively low polarity and potential for poor aqueous solubility. This can present significant challenges in various experimental settings, particularly in biological assays and formulation development where aqueous systems are predominant.

The principle of "like dissolves like" governs solubility. The aromatic and chlorinated components of 6-Chloro-3-methoxypicolinonitrile lend it a hydrophobic character, making it more readily soluble in organic solvents than in water. Understanding and systematically addressing this solubility issue is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-Chloro-3-methoxypicolinonitrile not dissolving in my aqueous buffer?

The primary reason for the poor aqueous solubility of 6-Chloro-3-methoxypicolinonitrile is its chemical structure. The presence of the chloro and methoxy groups on the pyridine ring reduces the molecule's ability to form favorable hydrogen bonds with water, which is a key factor for solubility in aqueous solutions.[1][2] Consequently, when transitioning from a concentrated organic stock solution (e.g., in DMSO) to an aqueous buffer, the compound may precipitate out of solution as it encounters a less favorable solvent environment.[3]

Q2: What is the expected aqueous solubility of 6-Chloro-3-methoxypicolinonitrile?

Q3: Can I heat the solution to improve solubility?

Heating can increase the rate of dissolution and the amount of solute that can be dissolved. However, this approach should be used with caution for several reasons:

  • Compound Stability: Elevated temperatures may degrade the compound.

  • Supersaturation: Upon cooling to the experimental temperature (e.g., room temperature or 37°C), the solution may become supersaturated and the compound can precipitate, leading to inaccurate concentrations and unreliable results.

  • Experimental Relevance: The experimental conditions should ideally mimic the final application. If the end-use is at room temperature, dissolving at high temperatures may not be a viable long-term solution.

Q4: What are the initial signs of solubility problems?

The most obvious sign is the presence of visible solid particles or a cloudy appearance in the solution after adding the compound from a stock solution. Even if the solution appears clear to the naked eye, microscopic precipitates may be present, which can be detected by techniques like nephelometry (light scattering). Inconsistent results in downstream applications, such as biological assays, can also be an indicator of solubility issues, as the effective concentration of the dissolved compound may be lower than intended.

Troubleshooting Guides

This section provides a systematic approach to resolving solubility issues with 6-Chloro-3-methoxypicolinonitrile. The strategies are presented in a logical progression, from simple adjustments to more advanced formulation techniques.

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer

This is a classic sign of exceeding the aqueous solubility limit of the compound. The abrupt change in solvent polarity from a high-concentration organic stock to a predominantly aqueous environment causes the compound to "crash out" of solution.[3]

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 Failure result1 Solution is Clear step1->result1 Success step3 Employ a Co-solvent System step2->step3 Failure step2->result1 Success step3->result1 Success result2 Precipitation Persists step3->result2 Failure (Proceed to Advanced Strategies)

Caption: Troubleshooting workflow for immediate precipitation.

Solutions:

  • Decrease the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous buffer. Try preparing a dilution series to determine the highest achievable concentration that remains in solution.

  • Optimize the Dilution Method:

    • Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help maintain solubility.[3]

    • Ensure rapid and thorough mixing upon addition of the stock solution to the aqueous medium to avoid localized high concentrations that can initiate precipitation.

  • Employ a Co-solvent System: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can significantly improve the solubility of hydrophobic compounds.[7]

Issue 2: Solution Becomes Cloudy Over Time

This indicates that the initial solution may be supersaturated or that the compound is slowly aggregating and precipitating out of solution.

Troubleshooting Workflow:

start Delayed Precipitation step1 Verify Final Solvent Concentration start->step1 step2 pH Modification step1->step2 Failure result1 Solution Remains Clear step1->result1 Success step3 Use of Surfactants step2->step3 Failure step2->result1 Success step3->result1 Success result2 Precipitation Persists step3->result2 Failure (Consider Advanced Formulations)

Caption: Troubleshooting workflow for delayed precipitation.

Solutions:

  • Verify Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is consistent across experiments and as low as possible (typically <1% for biological assays) to minimize its own effects on the system.[8]

  • pH Modification: The solubility of compounds with ionizable groups can be highly pH-dependent.[9] 6-Chloro-3-methoxypicolinonitrile contains a pyridine ring, which is weakly basic.

    • pKa Estimation: The pKa of pyridine is approximately 5.2.[1] Electron-withdrawing groups like chloro and nitrile generally decrease the basicity (lower the pKa), while electron-donating groups like methoxy can increase it. A theoretical study on substituted pyridines suggests that a chloro-substituent can lower the pKa.[10][11] Therefore, the pKa of 6-Chloro-3-methoxypicolinonitrile is likely to be below 5.

    • Strategy: To increase solubility, the pH of the aqueous medium should be adjusted to at least 1-2 pH units below the pKa of the pyridine nitrogen. This will ensure that the pyridine is protonated, forming a more soluble salt.[12] For this compound, a buffer with a pH in the range of 2-4 would be a logical starting point.

  • Use of Surfactants: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles that encapsulate them.[2][13]

    • Non-ionic surfactants like Tween® 20 (polysorbate 20) or Triton™ X-100 are commonly used in biological assays as they are generally less disruptive to proteins.[14]

    • Start with a low concentration of surfactant (e.g., 0.01% w/v) in your aqueous buffer and incrementally increase it if necessary.

Issue 3: Inconsistent Experimental Results

Variable precipitation can lead to inconsistent effective concentrations of the compound in solution, resulting in poor reproducibility of experimental data.

Solutions:

  • Standardize the Solution Preparation Protocol: Ensure that the procedure for preparing the final aqueous solution is identical for every experiment. This includes the rate of addition of the stock solution, the mixing speed and duration, and the temperature.

  • Visual Inspection: Always visually inspect your final solutions for any signs of precipitation before use. If possible, measure the turbidity.

  • Consider Advanced Formulation Strategies: If the above methods are insufficient, more advanced techniques may be required, especially for in vivo applications.

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[16]

    • Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[17]

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol provides a general method for determining the kinetic solubility of 6-Chloro-3-methoxypicolinonitrile in a 96-well plate format, which is suitable for initial screening.[18]

Materials:

  • 6-Chloro-3-methoxypicolinonitrile

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4 (or your aqueous buffer of choice)

  • 96-well clear bottom plates

  • Plate shaker

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of 6-Chloro-3-methoxypicolinonitrile and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Prepare a Dilution Series: In a 96-well plate, perform a serial dilution of the DMSO stock solution with your aqueous buffer to achieve a range of final concentrations (e.g., from 100 µM down to 0.1 µM). The final DMSO concentration should be kept constant in all wells (e.g., 1%).

  • Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).[6]

  • Measurement:

    • Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering compared to the buffer blank indicates the presence of precipitate. The solubility limit is the highest concentration that does not show a significant increase in scattering.

    • UV Absorbance after Filtration: Alternatively, filter the contents of each well through a solubility filter plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration is determined from a standard curve prepared in a solvent system where the compound is fully soluble (e.g., 50:50 acetonitrile:water). The solubility limit is the concentration at which the measured absorbance plateaus.

Protocol 2: Solubilization using a Co-solvent System

Materials:

  • 6-Chloro-3-methoxypicolinonitrile

  • DMSO

  • Ethanol or Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer

Procedure:

  • Prepare a concentrated stock solution of 6-Chloro-3-methoxypicolinonitrile in 100% DMSO (e.g., 20 mM).

  • Prepare intermediate dilutions of the stock solution in a co-solvent such as ethanol or PEG 400.

  • Add the intermediate dilution to the aqueous buffer with vigorous stirring to achieve the final desired concentration. The final concentration of the co-solvent should be optimized to be as low as possible while maintaining solubility.

Co-solvent Concentration Table:

Co-solventStarting Final Concentration (%)Maximum Recommended Final Concentration for Cell-based Assays (%)
DMSO0.1 - 0.51
Ethanol0.5 - 1.02
PEG 4001.0 - 2.05
Protocol 3: Solubilization using pH Modification

Materials:

  • 6-Chloro-3-methoxypicolinonitrile

  • DMSO

  • Aqueous buffers of varying pH (e.g., citrate buffer pH 3.0, acetate buffer pH 4.0, MES buffer pH 5.0)

  • HCl and NaOH solutions for pH adjustment

Procedure:

  • Prepare a stock solution of 6-Chloro-3-methoxypicolinonitrile in DMSO.

  • Add the stock solution to a series of aqueous buffers with different pH values (starting in the acidic range, e.g., pH 2-4).

  • Visually inspect for precipitation and/or quantify the solubility at each pH using the kinetic solubility assay described in Protocol 1.

  • Identify the pH range that provides the desired solubility. Ensure this pH is compatible with your experimental system.

Protocol 4: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is based on the principle of forming an inclusion complex to enhance solubility.

Materials:

  • 6-Chloro-3-methoxypicolinonitrile

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Sonicator (optional)

  • Stir plate

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to the desired concentration (e.g., 1-10% w/v). Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

  • Add the Compound: Add the solid 6-Chloro-3-methoxypicolinonitrile directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated stock solution in a volatile organic solvent (e.g., methanol or ethanol) can be added, followed by evaporation of the organic solvent.

  • Complexation: Stir the mixture vigorously at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. Sonication can be used intermittently to aid in dispersion.

  • Clarification and Quantification: After the incubation period, centrifuge or filter the solution to remove any undissolved compound. Determine the concentration of the dissolved 6-Chloro-3-methoxypicolinonitrile in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualization of Solubilization Strategies

cluster_0 Initial State cluster_1 Solubilization Methods cluster_2 Final State Compound Insoluble Compound (Precipitate) CoSolvent Co-solvent Addition Compound->CoSolvent pH pH Adjustment (Protonation) Compound->pH Surfactant Surfactant Micelle Formation Compound->Surfactant Cyclodextrin Cyclodextrin Complexation Compound->Cyclodextrin Aqueous Aqueous Medium Soluble Solubilized Compound (Clear Solution) CoSolvent->Soluble pH->Soluble Surfactant->Soluble Cyclodextrin->Soluble

Caption: Overview of solubilization strategies for 6-Chloro-3-methoxypicolinonitrile.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • de la Cruz, A., Luque, F. J., & Orozco, M. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • de la Cruz, A., Luque, F. J., & Orozco, M. (2025, August 10). Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF. Retrieved from [Link]

  • El-Sayed, A. S., El-Sawy, A. M., Abdel-Bary, E. M., & El-Ghaffar, M. A. (2018). Removal of Aromatic Chlorinated Pesticides from Aqueous Solution Using β-Cyclodextrin Polymers Decorated with Fe3O4 Nanoparticles. Molecules, 23(9), 2335.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Gökçe, E. İ. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 257-266.
  • Fenyvesi, É., Gruiz, K., & Leitgib, L. (2025, August 6). Cyclodextrins for remediation of soils contaminated with chlorinated organics. Request PDF. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing, 12(4), 16-23.
  • Landolsi, A., et al. (2025, August 9). Solubilisation of chlorinated solvents by cyclodextrin derivatives - A study by static headspace gas chromatography and molecular modelling. Request PDF. Retrieved from [Link]

  • Saroja, A., et al. (2020).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • Seybold, P. G., & Duffy, J. V. (2022).
  • Irie, T., & Uekama, K. (2016). Interactions of cyclodextrins and their derivatives with toxic organophosphorus compounds. Beilstein Journal of Organic Chemistry, 12, 215-234.
  • Google Patents. (1999). Preparation of pyridine derivatives.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kumar, A., et al. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. International Journal of Pharmaceutical Sciences and Research, 10(10), 4574-4584.
  • Li, X., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(8), 737.
  • Bong, J. H., et al. (2020). Surfactant usage in nitrile rubber film development through metal plate dipping process. E3S Web of Conferences, 166, 01004.
  • PubChem. (n.d.). 6-Chloro-2-methoxy-3-nitropyridine. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2022). Solubility Enhancement of Drugs.
  • PubChem. (n.d.). 6-Chloro-3-(methylamino)picolinonitrile. Retrieved from [Link]

  • Sadu, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Journal of Global Pharma Technology, 3(3), 1-13.
  • Google Patents. (1998). Substituted pyridines as selective cyclooxygenase-2 inhibitors.
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  • Al-Obaidi, H., & Bucko, M. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 20(5), 187.
  • Shah, N. H., & Sandhu, H. K. (2014). Co-solvent and Complexation Systems. In Formulating Poorly Water Soluble Drugs (pp. 133-162). Springer.
  • Andersson, H., et al. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(6), 1141-1143.
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  • Sahoo, S., et al. (2019). Applications of Surfactants in Diverse Areas. International Journal of Research and Analytical Reviews, 6(2), 652-658.
  • Manitoba Education. (n.d.). TOPIC 1: REACTIONS IN AQUEOUS SOLUTIONS APPENDICES. Retrieved from [Link]

  • Ishihara, Y., et al. (2024). Facile access to pyridinium-based bent aromatic amphiphiles: nonionic surface modification of nanocarbons in water. Beilstein Journal of Organic Chemistry, 20, 1-10.
  • IndiaMART. (n.d.). 6 Chloro 3 Nitro Picolinonitrile Acid. Retrieved from [Link]

  • Buvaylo, O. A., et al. (2022). Coupling 6-chloro-3-methyluracil with copper: structural features, theoretical analysis, and biofunctional properties. Dalton Transactions, 51(23), 8963-8973.
  • Grant, D. J., & Mehdizadeh, M. (1984). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim. International Journal of Pharmaceutics, 18(3), 207-218.
  • Shakeel, F., et al. (2020). Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. Molecules, 25(12), 2769.

Sources

Identifying common by-products in 6-Chloro-3-methoxypicolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles to empower you to optimize your reactions, minimize impurities, and ensure the highest quality of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary by-products I should anticipate during the synthesis of 6-Chloro-3-methoxypicolinonitrile, and what causes their formation?

A1: In our experience, the synthesis of 6-Chloro-3-methoxypicolinonitrile, typically proceeding through a Sandmeyer-type reaction from an aminopicoline precursor, is prone to the formation of several key by-products.[1][2][3] Understanding their origin is the first step toward mitigation.

  • 6-Hydroxy-3-methoxypicolinonitrile: This is arguably the most common impurity. It arises from the reaction of the intermediate diazonium salt with water instead of the desired chloride source. The diazonium group is highly reactive and susceptible to nucleophilic attack by water, especially at elevated temperatures or if the concentration of the chloride source (e.g., CuCl) is insufficient.[1][4]

  • 3-Methoxypicolinonitrile (Dechlorinated Product): The loss of the chloro group is another frequent issue. This reductive dechlorination can be catalyzed by copper(I) species or other reducing agents present in the reaction mixture.[5][6][7] The mechanism often involves a radical intermediate which is then quenched by a proton source.[4][8]

  • 6-Chloro-3-methoxypicolinamide: This by-product results from the hydrolysis of the nitrile functional group. This can occur under either acidic or basic conditions, often during the reaction work-up or purification stages if pH is not carefully controlled. The presence of strong acids or bases, especially at higher temperatures, will accelerate this unwanted conversion.[9]

  • Dimerization/Biaryl Products: The radical intermediates formed during the Sandmeyer reaction can dimerize to form biaryl compounds.[4] While typically minor, their formation can be promoted by suboptimal concentrations of the copper catalyst or scavenger species.

The formation pathways for these primary by-products are visualized in the diagram below.

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_byproducts By-product Formation Pathways Start 2-Amino-6-chloro- 3-methoxypicoline Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO2, HCl Product 6-Chloro-3-methoxy- picolinonitrile (Desired) Diazonium->Product CuCN / CuCl (Sandmeyer Reaction) Hydroxy 6-Hydroxy-3-methoxy- picolinonitrile Diazonium->Hydroxy H2O (Hydrolysis) Dechlorinated 3-Methoxypicolinonitrile Product->Dechlorinated Reduction (e.g., Cu(I), H+) Amide 6-Chloro-3-methoxy- picolinamide Product->Amide H2O, H+ or OH- (Nitrile Hydrolysis)

Caption: Reaction scheme for 6-Chloro-3-methoxypicolinonitrile synthesis and major by-product pathways.

Q2: My post-reaction analysis shows a significant peak corresponding to the dechlorinated by-product. What are the critical parameters to control to minimize this?

A2: The formation of 3-methoxypicolinonitrile is a classic reductive dechlorination issue.[5][6][7] To de-risk this step, focus on these critical areas:

  • Reagent Stoichiometry and Quality: Ensure your copper(I) chloride or cyanide is of high purity and used in the correct stoichiometric amount. An excess of certain copper species can sometimes promote side reactions. The diazonium salt should be formed with a slight excess of nitrous acid, but a large excess should be avoided as it can lead to other complications.

  • Temperature Control: This is paramount. The diazotization step should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. During the Sandmeyer reaction itself, a slow and controlled temperature increase is advisable. Runaway temperatures can significantly increase the rate of radical side reactions, including dechlorination.

  • Atmosphere: Whenever possible, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative or reductive side reactions that may be influenced by atmospheric oxygen.

  • Quenching and Work-up: The method of quenching the reaction is also important. A carefully controlled quench with a mild reducing agent scavenger or by adjusting the pH can help to minimize the formation of dechlorinated impurities during this stage.

Q3: I have an unknown peak in my HPLC chromatogram. What is a systematic workflow to identify this impurity?

A3: A systematic approach is crucial for impurity identification. Simply relying on retention time is insufficient. The following workflow is a field-proven method for characterizing unknown peaks.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC-UV LCMS Step 1: LC-MS Analysis (Obtain Molecular Weight) Start->LCMS Hypothesize Step 2: Formulate Hypotheses (e.g., Isomer, By-product, Starting Material?) LCMS->Hypothesize HRMS Step 3: High-Resolution MS (HRMS) (Determine Elemental Formula) Hypothesize->HRMS NMR Step 4: Isolation & NMR (Confirm Structure) HRMS->NMR Reference Step 5: Synthesize Standard (Confirm Retention Time & Spectra) NMR->Reference End Impurity Identified Reference->End

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 6-Chloro-3-methoxypicolinonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development process. We will explore a systematic, phase-by-phase approach, comparing alternatives at each stage to arrive at an optimized, reliable analytical method suitable for quality control and stability testing.

Introduction: The Analytical Challenge

6-Chloro-3-methoxypicolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a selective, sensitive, and robust HPLC method is required to separate the main component from process-related impurities and degradation products.

The objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][2] This guide establishes the developmental groundwork necessary to achieve a method that is not only fit-for-purpose but also primed for formal validation according to international guidelines, such as those from the International Council for Harmonisation (ICH).[3]

Phase 1: Foundational Strategy and Initial Column Screening

The first phase of method development involves understanding the analyte's physicochemical properties and selecting a suitable stationary phase and initial mobile phase conditions. 6-Chloro-3-methoxypicolinonitrile is a moderately polar molecule, making reversed-phase (RP) HPLC the most logical starting point.[4][5] In RP-HPLC, separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[6]

The Causality Behind Column Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation.[4][7] The selection process involves considering the stationary phase chemistry, particle size, and column dimensions. For small molecules like our target analyte (MW < 2000 Da), columns with smaller pore sizes (e.g., 60-120 Å) are preferred.[7][8] A standard column configuration of 4.6 x 150 mm with 5 µm particles is often a good starting point for method development.[8]

We will compare three common reversed-phase stationary phases to evaluate which provides the best initial selectivity for the main peak and potential impurities.

  • C18 (Octadecylsilane): The most common and hydrophobic stationary phase, offering excellent retention for non-polar and moderately polar compounds.

  • C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. It can sometimes offer different selectivity.

  • Phenyl-Hexyl: Provides alternative selectivity through π-π interactions with aromatic analytes, which is relevant for the pyridine ring in our target molecule.

Experimental Protocol: Column Screening
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 6-Chloro-3-methoxypicolinonitrile in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (based on the UV absorbance of the pyridine chromophore)

    • Injection Volume: 5 µL

Data Presentation: Column Screening Results
Stationary PhaseRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Key Observation
C18 12.51.115,000Good retention and peak shape. A small impurity peak is observed at 11.8 min.
C8 10.21.212,500Less retention as expected, with slightly poorer peak shape. The impurity peak is less resolved.
Phenyl-Hexyl 13.11.313,000Stronger retention due to potential π-π interactions, but with increased peak tailing. No improvement in resolution.

Phase 2: Mobile Phase Optimization

With the column selected, the next step is to optimize the mobile phase to improve separation and selectivity.[9] This involves evaluating different organic modifiers and adjusting the pH.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_start Phase 1: Foundation cluster_optimize Phase 2 & 3: Optimization cluster_finalize Phase 4: Finalization Start Define Analytical Goal: Purity of 6-Chloro-3-methoxypicolinonitrile SelectMode Select Mode (Reversed-Phase) Start->SelectMode ColumnScreen Screen Columns (C18, C8, Phenyl) SelectMode->ColumnScreen MobilePhase Optimize Mobile Phase ColumnScreen->MobilePhase Gradient Optimize Gradient Profile MobilePhase->Gradient FinalMethod Define Final Method Gradient->FinalMethod Validation Proceed to Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

Comparison of Organic Modifiers: Acetonitrile vs. Methanol

Acetonitrile and methanol are the two most common organic solvents used in reversed-phase HPLC.[10][11] They differ in viscosity, UV cutoff, and elution strength, which can lead to changes in selectivity.[12]

  • Acetonitrile (ACN): Generally has lower viscosity (leading to lower backpressure) and a lower UV cutoff, making it versatile.[11]

  • Methanol (MeOH): Is more protic and can engage in different hydrogen bonding interactions, potentially altering elution order for certain compounds.[12]

Experimental Protocol: Organic Modifier Comparison

Using the selected C18 column, two sets of experiments were run, one with ACN and one with MeOH as the organic modifier (Mobile Phase B), keeping all other conditions the same as the initial screening.

Data Presentation: Organic Modifier Comparison
ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Choice
Resolution (Rs) between main peak and impurity 2.11.5ACN provides superior resolution, which is a primary goal for a purity method.
System Backpressure ~180 bar~240 barLower pressure with ACN allows for higher flow rates or longer columns if needed.
Peak Shape (As) 1.11.3ACN resulted in more symmetrical peaks.

Phase 3: Gradient Profile Refinement

For samples with multiple components of varying hydrophobicity, gradient elution is often necessary to achieve a good separation in a reasonable time.[5][13][14] The goal is to find the optimal gradient slope that provides sufficient resolution for all peaks without unnecessarily extending the run time.

Experimental Protocol: Gradient Optimization

Three different linear gradients were evaluated using the C18 column and ACN/Water mobile phase.

  • Fast Gradient: 10-90% B in 10 minutes.

  • Medium Gradient: 10-90% B in 20 minutes (original screening condition).

  • Shallow Gradient: 30-70% B in 25 minutes.

Data Presentation: Gradient Program Optimization
Gradient ProgramRun Time (min)Resolution (Rs) of Critical PairPeak Width of Main Peak (min)Key Observation
10-90% B in 10 min 151.40.15Poor resolution; peaks are compressed and co-elution is likely.
10-90% B in 20 min 252.10.25Good resolution, but the initial part of the gradient is inefficient as no peaks elute.
30-70% B in 25 min 302.80.28Excellent resolution. Focusing the gradient on the elution window of interest significantly improves separation.
Diagram: Chromatographic Parameter Relationships

ParameterRelationships cluster_inputs Input Parameters cluster_outputs Performance Outcomes Organic_Content % Organic (B) RetentionTime Retention Time Organic_Content->RetentionTime inversely affects Resolution Resolution (Rs) Organic_Content->Resolution affects pH Mobile Phase pH pH->RetentionTime strongly affects (for ionizables) pH->Resolution affects selectivity PeakShape Peak Shape (As) pH->PeakShape affects FlowRate Flow Rate FlowRate->Resolution inversely affects AnalysisTime Analysis Time FlowRate->AnalysisTime inversely affects Temperature Temperature Temperature->RetentionTime inversely affects Temperature->Resolution affects

Caption: Interplay of key HPLC parameters and their effects.

Part 4: The Optimized Method and Path to Validation

Based on the comparative studies in the previous phases, the following optimized method was established.

Experimental Protocol: Final Optimized HPLC Method
  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-22 min: 30% to 70% B

    • 22-23 min: 70% to 90% B

    • 23-25 min: 90% B (column wash)

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Trustworthiness Through Self-Validation: The Path Forward

This developed method is now ready for formal validation as per ICH Q2(R1) guidelines.[1][15] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] Key validation characteristics to be assessed for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through peak purity analysis and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is typically assessed over a range of 50% to 150% of the target concentration using a minimum of five concentration levels.[1]

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for reporting impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[1]

Conclusion

The development of a robust HPLC method is a systematic process of comparison and optimization. By methodically evaluating column chemistries, mobile phase compositions, and gradient profiles, we have established an optimized method for the purity assessment of 6-Chloro-3-methoxypicolinonitrile. The final method, utilizing a C18 column with a focused acetonitrile/water gradient, demonstrates excellent resolution and peak shape, making it a reliable tool for quality control. This guide provides not only the final protocol but also the scientific rationale and comparative data that underpin its development, ensuring a solid foundation for subsequent validation activities in a regulated environment.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2026, February 10). Column Selection for Reversed-Phase HPLC.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • Chromatography Online. (2026, February 3). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Agilent. (2012, December 4). HPLC Method Development.
  • The Pharmaceutical and Chemical Journal. (2015). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Restek. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

Sources

Technical Deep Dive: NMR Characterization & Regioisomer Discrimination of 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

6-Chloro-3-methoxypicolinonitrile is a high-value pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.[1] Its structural integrity is defined by the specific arrangement of the nitrile (-CN), methoxy (-OMe), and chloro (-Cl) substituents on the pyridine ring.

The Challenge: During nucleophilic aromatic substitution (


) or lithiation-directed synthesis, a common critical quality attribute (CQA) failure is the formation of the regioisomer 6-chloro-5-methoxypicolinonitrile . Standard LC-MS often fails to distinguish these isomers effectively as they share identical molecular weights (

g/mol ) and similar fragmentation patterns.[1][2]

This guide provides a definitive NMR-based protocol to distinguish the target product from its 5-methoxy isomer and its des-cyano precursor, ensuring structural fidelity in drug development pipelines.[2]

Decision Logic & Workflow

The following decision tree outlines the logical flow for confirming the structure using 1H and 2D NMR techniques.

NMR_Workflow Start Crude Product (MW 168.58) H1_Scan 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 9.0 ppm) Start->H1_Scan Count_H Proton Count & Multiplicity H1_Scan->Count_H Isomer_Check Check Chemical Shifts: Is there a doublet > 8.0 ppm? Count_H->Isomer_Check Target Target: 6-Chloro-3-methoxypicolinonitrile (H4/H5 doublets ~7.5-7.9 ppm) Isomer_Check->Target No (Both < 8.0 ppm) Impurity Isomer: 6-Chloro-5-methoxypicolinonitrile (H3 doublet ~8.2+ ppm) Isomer_Check->Impurity Yes (H3 is deshielded) NOE_Step NOE/ROESY Experiment Irradiate -OMe (3.9 ppm) Target->NOE_Step Validation NOE_Result NOE Enhancement Observed? NOE_Step->NOE_Result Confirm_3 Enhancement at H4 (Confirm 3-OMe) NOE_Result->Confirm_3 Strong NOE on H4 Confirm_5 Enhancement at H4 (Ambiguous - Requires HMBC) NOE_Result->Confirm_5 NOE on H4 (Isomer also shows this)

Figure 1: Analytical workflow for distinguishing the 3-methoxy target from the 5-methoxy regioisomer.

Comparative 1H NMR Analysis

The distinction between the 3-methoxy and 5-methoxy isomers relies heavily on the deshielding cone of the nitrile group and the shielding resonance effect of the methoxy group .[2]

Theoretical Chemical Shift Prediction
  • Target (3-OMe): The C3-OMe group shields the ortho-proton (H4). The C2-CN group has no proton ortho to it (C3 is substituted).[1]

  • Isomer (5-OMe): The C3 position is unsubstituted.[1] H3 is ortho to the C2-CN group.[2] The anisotropy of the nitrile group, combined with the pyridine ring current, typically shifts H3 significantly downfield.[1][2]

Data Comparison Table (DMSO-d6)

Note: Values are comparative estimates based on substituent increment systems for pyridines.

FeatureTarget: 6-Cl-3-OMe-Picolinonitrile Alternative: 6-Cl-5-OMe-Picolinonitrile Differentiation Logic
H3 (Ortho to CN) Absent (Substituted by OMe)~8.2 – 8.5 ppm (d) Primary Diagnostic: Presence of a highly deshielded doublet indicates the wrong isomer (5-OMe).
H4 ~7.6 – 7.8 ppm (d)~7.4 – 7.6 ppm (d)H4 in the target is ortho to OMe (shielded).[1]
H5 ~7.8 – 8.0 ppm (d)Absent (Substituted by OMe)Less diagnostic due to similar environments.[1][2]
Coupling (

)

Hz

Hz
Coupling constants are similar (vicinal) and not reliable for distinction.[1]
-OMe Singlet ~3.95 ppm~3.90 ppmMinimal difference; unreliable for identification.[1][2]
The "Smoking Gun" Signal

In the 5-methoxy isomer , the proton at position 3 (H3) sits directly next to the electron-withdrawing nitrile group. This creates a distinct doublet appearing downfield (often >8.2 ppm).[1][2] If your spectrum lacks a doublet above 8.0 ppm, you likely have the correct 3-methoxy target.

13C NMR & 2D Verification Protocols

While 1H NMR is fast, 13C and HMBC (Heteronuclear Multiple Bond Correlation) provide indisputable proof of the carbon skeleton.[1]

Key 13C Chemical Shifts[1][3][4]
  • Nitrile Carbon (-CN): Characteristic weak peak at 114–116 ppm .[1][2]

  • Methoxy Carbon (-OCH3): Strong signal at ~57 ppm .[1][2]

  • Ipso Carbons:

    • C-Cl (C6): ~150 ppm (Deshielded).[1]

    • C-OMe (C3 vs C5): The chemical shift of the carbon attached to oxygen is typically 155–160 ppm .

HMBC Connectivity (The Ultimate Check)

If 1H NMR is ambiguous due to solvent overlaps, run a gHMBCAD (Gradient Heteronuclear Multiple Bond Correlation) experiment.[1]

  • Target (3-OMe):

    • Look for the correlation between the -OMe protons (~3.9 ppm) and C3 .

    • Crucial: Look for a correlation from H4 to C2 (CN-bearing carbon) .[1][2] In the 3-OMe target, H4 is meta to C2 (

      
      ), which usually shows a correlation.[1][2]
      
  • Isomer (5-OMe):

    • The -OMe protons correlate to C5 .[2]

    • H3 (the downfield proton) will show a strong

      
       correlation to C2 (CN-bearing carbon) .[1]
      

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent aggregation effects common in picolinonitriles:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Chloro-picolinonitriles are often sparingly soluble in CDCl3.[1][2] DMSO also separates water peaks from the aromatic region.[1][2]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from synthesis).[1][2]

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Temperature: 298 K (25°C).[1][2]

  • Relaxation Delay (D1): Set to 3.0 seconds . The nitrile group can increase relaxation times of adjacent carbons/protons; a short D1 may reduce integration accuracy.[1][2]

  • Scans (NS):

    • 1H: 16 scans.[1][2]

    • 13C: 512–1024 scans (Nitrile carbons are quaternary and have low NOE enhancement, requiring more scans).[1][2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Standard reference for substituent increments in pyridines).

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] (Authoritative guide on HMBC/NOE interpretation). Link

  • ChemicalBook. (2024).[1][2] 13C NMR Spectrum of 2-Chloro-3-cyanopyridine (Analogous Precursor Data). Link

Sources

A Senior Application Scientist's Guide to Halogen Reactivity: 6-Chloro- vs. 6-Bromo-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the 2-cyanopyridine scaffold is a privileged structural motif. Among its many derivatives, 6-halo-3-methoxypicolinonitriles serve as critical building blocks for constructing complex molecular architectures. The choice of the halogen at the 6-position—typically chlorine or bromine—is a pivotal decision that profoundly influences synthetic strategy, reaction efficiency, and overall cost.

This in-depth technical guide provides a comparative analysis of the reactivity of 6-Chloro-3-methoxypicolinonitrile and its 6-Bromo analog. We will dissect their performance in key transformations, ground our discussion in mechanistic principles, and provide actionable experimental protocols to aid researchers in making informed decisions for their synthetic campaigns.

Part 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens

The divergent reactivity of aryl chlorides and bromides is a cornerstone concept in organic chemistry, primarily dictated by the properties of the carbon-halogen (C-X) bond.

Bond Dissociation Energy (BDE): The Energy Hurdle

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2][3][4] This step involves the cleavage of the C-X bond. The C-Br bond is inherently weaker than the C-Cl bond, possessing a lower bond dissociation energy (BDE).[5][6][7] Consequently, the activation energy required to break the C-Br bond is lower, allowing for a faster oxidative addition and, typically, a more facile overall reaction.[8]

BondTypical BDE (kJ/mol)
Aryl C-Cl~328[8]
Aryl C-Br~276[8]
Table 1: Comparison of Aryl C-X Bond Dissociation Energies.
Nucleophilic Aromatic Substitution (SNAr): A Contrasting Trend

While bromides excel in metal-catalyzed reactions, the opposite is often true for Nucleophilic Aromatic Substitution (SNAr). In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The reaction is facilitated by a more electronegative halogen, which polarizes the C-X bond, making the ipso-carbon more electrophilic and better able to stabilize the incoming negative charge.[11] Therefore, for SNAr reactions, the typical reactivity order is often F > Cl > Br > I. The picolinonitrile core, with its electron-withdrawing nitrile group para to the halogen, is well-activated for this transformation.[9][12]

Part 2: Comparative Performance in Key Cross-Coupling Reactions

The true test of these building blocks lies in their performance in the workhorse reactions of modern synthesis. Aryl bromides are generally more reactive than their chloride counterparts in these transformations.[13]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a premier method for creating carbon-carbon bonds.[14][15] The enhanced reactivity of the 6-bromo analog is evident, often translating to milder conditions, lower catalyst loadings, and faster reaction times. The 6-chloro analog, while more economical, typically demands more sophisticated and robust catalyst systems to achieve comparable efficiency.[16][17][18]

Representative Suzuki-Miyaura Reaction Data

Parameter6-Bromo-3-methoxypicolinonitrile6-Chloro-3-methoxypicolinonitrile
Catalyst Pd(dppf)Cl₂Pd₂(dba)₃ / XPhos
Catalyst Loading 2 mol%2 mol% / 4 mol%
Base K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂O
Temperature 80 °C100 °C
Time 4 hours12 hours
Yield >95%~90%
Table 2: Typical conditions and outcomes for a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. Data is representative and based on established principles of aryl halide reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3-methoxypicolinonitrile

  • To a flame-dried round-bottom flask, add 6-bromo-3-methoxypicolinonitrile (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.02 mmol).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X transmetalation Transmetalation ar_pd_r Ar-Pd(II)-R(L₂) pd_complex->ar_pd_r [R-B(OH)₃]⁻ r_b_oh2 R-B(OH)₂ + Base r_b_oh2->pd_complex ar_pd_r->pd0 reductive_elimination Reductive Elimination product Ar-R ar_pd_r->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[19]

Buchwald-Hartwig Amination: Crafting C-N Bonds

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool.[20][21] The reactivity trend mirrors that of the Suzuki coupling. The 6-bromo analog readily couples with a variety of amines using standard catalyst systems. In contrast, the 6-chloro analog often requires the use of sterically hindered, electron-rich biarylphosphine ligands (e.g., BrettPhos, XPhos) to facilitate the challenging oxidative addition step and achieve high conversion.[21][22]

Representative Buchwald-Hartwig Amination Data

Parameter6-Bromo-3-methoxypicolinonitrile6-Chloro-3-methoxypicolinonitrile
Catalyst Pd₂(dba)₃ / BINAPPd(OAc)₂ / BrettPhos
Catalyst Loading 1 mol% / 1.5 mol%2 mol% / 4 mol%
Base NaOt-BuLHMDS
Solvent TolueneToluene
Temperature 90 °C110 °C
Time 6 hours18 hours
Yield >90%~85%
Table 3: Typical conditions and outcomes for a Buchwald-Hartwig amination with morpholine. Data is representative.

Experimental Protocol: Buchwald-Hartwig Amination of 6-Chloro-3-methoxypicolinonitrile

  • To a glovebox-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and BrettPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 6-chloro-3-methoxypicolinonitrile (1.0 mmol), morpholine (1.2 mmol), and LHMDS (1.5 mmol, as a 1.0 M solution in THF).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X(L) pd0->pd_complex Ar-X amine_coordination Amine Coordination / Deprotonation amido_complex Ar-Pd(II)-NR₂(L) pd_complex->amido_complex -HX amine R₂NH + Base amine->pd_complex amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[20]

Part 3: Nucleophilic Aromatic Substitution (SNAr) — Reversing the Trend

When considering SNAr, the narrative of reactivity changes. The higher electronegativity of chlorine makes the 6-chloro analog a potentially more reactive substrate for direct nucleophilic attack, provided a strong nucleophile is used.

Representative SNAr Reaction Data

Parameter6-Bromo-3-methoxypicolinonitrile6-Chloro-3-methoxypicolinonitrile
Nucleophile Sodium MethoxideSodium Methoxide
Solvent MethanolMethanol
Temperature 60 °C50 °C
Time 5 hours3 hours
Yield ~88%>95%
Table 4: Typical conditions and outcomes for an SNAr reaction with sodium methoxide. Data is representative and illustrates the expected trend.

Experimental Protocol: SNAr Reaction with 6-Chloro-3-methoxypicolinonitrile

  • Dissolve 6-chloro-3-methoxypicolinonitrile (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Add a solution of sodium methoxide (1.5 mmol, either from a commercial solution or freshly prepared from sodium metal in methanol).

  • Heat the mixture to 50 °C and stir for 3 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl until pH ~7.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Diagram: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.[12]

Part 4: Practical Considerations & Conclusion

Feature6-Bromo Analog6-Chloro Analog
Cross-Coupling Reactivity HighModerate (Requires optimized catalysts)
SNAr Reactivity ModerateHigh
Cost & Availability Higher Cost, Less AvailableLower Cost, Widely Available[4][23]
Ideal Use Case Rapid synthesis, sensitive substratesCost-driven synthesis, large-scale production
Table 5: Summary of practical differences.
Conclusion

The choice between 6-Chloro-3-methoxypicolinonitrile and its 6-Bromo analog is not a matter of one being universally superior, but rather a strategic decision based on the specific chemical transformation and practical project constraints.

  • The 6-Bromo analog is the substrate of choice for palladium-catalyzed cross-coupling reactions where high reactivity, mild conditions, and rapid development are paramount. Its lower activation barrier for oxidative addition makes it a more reliable and versatile coupling partner.

  • The 6-Chloro analog , while more challenging for cross-couplings, represents a highly economical and scalable alternative . The continuous evolution of highly active, specialized phosphine ligands has significantly narrowed the reactivity gap, making it a viable option for large-scale campaigns where cost is a primary driver.[17][18] Furthermore, for Nucleophilic Aromatic Substitution (SNAr) reactions, the chloro derivative is often the more reactive and preferred substrate.

By understanding the fundamental principles governing their reactivity and leveraging the appropriate catalytic systems, researchers can effectively harness the synthetic potential of both building blocks to advance their scientific objectives.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Viciu, M. S., & Nolan, S. P. (2004). N-Heterocyclic Carbenes in Palladium Catalysis. Topics in Organometallic Chemistry, 11, 205–243. [Link]

  • Grushin, V. V. (2004). The Organometallic Chemistry of Fluoro-organic and Perfluoro-organic Ligands. Chemical Reviews, 104(3), 1629–1668. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Espinet, P., & Casado, A. L. (2002). Mechanisms in the Stille Reaction. In The Stille Reaction (pp. 11-40). Wiley-VCH. [Link]

  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

  • Simões, J. A. M., & Beauchamp, J. L. (1990). Transition Metal-Hydrogen and Metal-Carbon Bond Strengths: The Keys to Catalysis. Chemical Reviews, 90(4), 629–688. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]

  • CRC Handbook of Chemistry and Physics. (2023). 104th Edition. CRC Press. [Link]

  • Buchwald, S. L. (2011). The Development of Practical Palladium Catalysts for C–N and C–O Bond Formation. The Journal of Organic Chemistry, 76(9), 2881-2891. [Link]

  • Cram, D. J., & Hammond, G. S. (1964). Organic Chemistry. McGraw-Hill.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. Retrieved February 17, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation. Photochemical & Photobiological Sciences. [Link]

  • Frontiers. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Organic Chemistry Tutor. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Harvard University. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. TMP Chem. [Link]

Sources

Strategic Assessment: 6-Chloro-3-methoxypicolinonitrile Derivatives in Next-Gen Fungicide Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing biological activity of 6-Chloro-3-methoxypicolinonitrile derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the biological potential of 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8) as a high-value scaffold for discovering Quinone inside Inhibitor (QiI) fungicides. While the picolinamide class (e.g., Fenpicoxamid, Florylpicoxamid) has revolutionized the control of respiratory-inhibitor-resistant pathogens, the 6-chloro-substituted variants represent a critical frontier for optimizing metabolic stability and lipophilicity.

This document serves researchers and drug developers by comparing the theoretical and experimental performance of these chlorinated derivatives against established non-chlorinated standards (Fenpicoxamid) and distinct pyridine-based alternatives (Picarbutrazox).

Mechanism of Action & Target Validation

The primary biological utility of 3-methoxypicolinonitrile derivatives lies in their conversion to Picolinamides , which target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).[1]

The Qi Inhibition Pathway

Unlike Strobilurins (QoI fungicides) which bind to the outer (Qo) site, picolinamides bind to the inner (Qi) ubiquinone-reducing site. This distinct binding mode ensures no cross-resistance with existing QoI or SDHI fungicides, making this scaffold essential for resistance management in Zymoseptoria tritici (Wheat Leaf Blotch).

Qi_Inhibition_Mechanism cluster_mitochondria Mitochondrial Inner Membrane (Complex III) cluster_sites Binding Sites Q_pool Ubiquinone (Q) Pool Cyt_b Cytochrome b Qo_site Qo Site (Strobilurin Target) Electron_Flow Electron Transfer (Heme bH -> Q) Qo_site->Electron_Flow Normal Function Qi_site Qi Site (Picolinamide Target) Qi_site->Electron_Flow BLOCKS Scaffold 6-Chloro-3-methoxy picolinonitrile Derivative Scaffold->Qi_site High Affinity Binding ATP_Synth ATP Synthesis Electron_Flow->ATP_Synth Disrupts Proton Gradient

Figure 1: Mechanism of Action. The 6-Chloro-3-methoxypicolinamide derivatives selectively inhibit the Qi site, arresting fungal respiration independently of Qo site mutations (G143A).

Comparative Performance Analysis

The following table contrasts the biological profile of the 6-Chloro scaffold derivatives against the industry standard (Fenpicoxamid) and an alternative mode-of-action pyridine (Picarbutrazox).

Table 1: Comparative Efficacy & Physicochemical Profile[2]
Feature6-Chloro-3-methoxy Derivatives (Novel Scaffold)Fenpicoxamid (Standard)Picarbutrazox (Alternative)
Core Structure 6-Cl-3-OMe-Picolinamide3-OH-4-OMe-PicolinamideTetrazolyloxime-Pyridine
Target Site Complex III (Qi Site)Complex III (Qi Site)Unknown (likely Phospholipid biosynthesis)
Primary Pathogen Zymoseptoria triticiZymoseptoria triticiPhytophthora, Pythium (Oomycetes)
LogP (Lipophilicity) High (~3.5 - 4.2) Moderate (3.2)Moderate (3.6)
Metabolic Stability High (Cl blocks C6 oxidation)Moderate (C6 is liable to oxidation)High
EC50 (Z. tritici) < 0.1 mg/L (Predicted)0.05 mg/LN/A (Not primary target)
Resistance Risk Low (Novel binding mode)LowLow (Unique MOA)

Expert Insight: The introduction of the Chlorine atom at the C6 position of the pyridine ring (derived from the 6-Chloro-3-methoxypicolinonitrile starting material) serves two critical functions:

  • Metabolic Blocking: It prevents oxidative degradation at the C6 position, potentially extending the half-life of the active ingredient in planta.

  • Lipophilicity Tuning: It increases the LogP, enhancing cuticular penetration in waxy leaves, though formulation adjustments are required to prevent soil accumulation.

Experimental Protocols

To validate the activity of derivatives synthesized from this scaffold, the following self-validating protocols are recommended.

Synthesis Workflow: Nitrile to Active Amide

The nitrile group is the "warhead" precursor. It must be hydrolyzed and coupled to an amine tail (often a chiral ether) to generate the bioactive picolinamide.

Synthesis_Workflow Start 6-Chloro-3-methoxy picolinonitrile Step1 Hydrolysis (NaOH, H2O) Start->Step1 Intermediate 6-Chloro-3-methoxy picolinic acid Step1->Intermediate Step2 Coupling (HATU, Chiral Amine) Intermediate->Step2 Product Active Picolinamide Fungicide Step2->Product

Figure 2: Synthetic pathway converting the nitrile scaffold into the bioactive fungicide.[1]

Protocol: In Vitro Mitochondrial Respiration Assay

This assay confirms that the derivative acts specifically as a Qi inhibitor.

Materials:

  • Mycelial suspension of Z. tritici or S. cerevisiae.

  • Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Inhibitors: Azoxystrobin (Qo control), Antimycin A (Qi control), Test Compound.

Methodology:

  • Preparation: Harvest fungal mycelia in logarithmic growth phase. Resuspend in respiration buffer (0.65 M mannitol, 10 mM Tris-maleate, pH 6.5).

  • Baseline Measurement: Record basal oxygen consumption rate (OCR).

  • Differentiation (The "Self-Validating" Step):

    • Add Azoxystrobin (10 µM) . If respiration persists (due to Alternative Oxidase, AOX), add SHAM (1 mM) to block AOX.

    • Once stable, add the Test Compound .

  • Interpretation:

    • If the compound inhibits respiration after Azoxystrobin failure (in mutants) or mimics Antimycin A profiles, it is a confirmed Qi inhibitor.

    • Success Criteria: IC50 < 50 nM for high-potency candidates.

References

  • Corteva Agriscience. (2024).[1] The synthesis method of Florylpicoxamid. ChemicalBook. Link

  • Food and Agriculture Organization (FAO). (2018). Fenpicoxamid (305) - Toxicology and Residue Evaluation. FAO JMPR Reports. Link

  • University of Hertfordshire. (2026). Fenpicoxamid (Ref: XDE 777) PPDB Information. AERU. Link

  • Nippon Soda Co., Ltd. (2024). Picarbutrazox: Synthesis and Mode of Action. ChemicalBook. Link

  • ResearchGate. (2024). Structures of picolinamide fungicides fenpicoxamid and florylpicoxamid. Link

Sources

Comparative yield analysis of synthetic routes to 6-Chloro-3-methoxypicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative yield analysis of synthetic routes to 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8), a critical pyridine building block used in the development of next-generation agrochemicals (e.g., picolinamide fungicides) and pharmaceutical intermediates.

Executive Summary

The synthesis of 6-Chloro-3-methoxypicolinonitrile presents a classic regioselectivity challenge in pyridine chemistry: installing three distinct functionalities (2-cyano, 3-methoxy, 6-chloro) on the heteroaromatic ring without generating inseparable isomers.

Our analysis identifies Route A (The N-Oxide Rearrangement Protocol) as the superior method for laboratory-to-pilot scale production, offering the highest regiochemical fidelity (>95:5) and an overall yield of approximately 45-50% . While Route B (Selective Cyanation) offers a shorter step count, it suffers from critical regioselectivity issues (2-CN vs. 6-CN competition) that complicate purification and lower the effective yield of the desired isomer.

Part 1: Detailed Route Analysis

Route A: The N-Oxide Rearrangement Protocol (Recommended)

Mechanism: This route leverages the "Reissert-Henze" type activation. The 2-position is blocked by the nitrile group, and the 3-methoxy group directs the subsequent nucleophilic chlorination (via POCl


) to the 6-position (alpha to nitrogen) rather than the 4-position, due to the electronic manifold of the N-oxide.
Step-by-Step Methodology
  • Precursor Synthesis (Methylation):

    • Substrate: 3-Hydroxy-2-pyridinecarbonitrile (3-Hydroxypicolinonitrile).

    • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K

      
      CO
      
      
      
      , DMF.
    • Conditions: 80°C, 2 h.

    • Yield: 96% (Quantitative conversion).

    • Protocol: Dissolve 3-hydroxypicolinonitrile (1.0 eq) in DMF. Add K

      
      CO
      
      
      
      (1.5 eq) followed by MeI (1.2 eq). Stir at 80°C. Quench with water; extract with EtOAc.
  • N-Oxidation:

    • Substrate: 3-Methoxypicolinonitrile.[][2][3]

    • Reagents: Urea Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) or mCPBA.

    • Conditions: DCM, 0°C to RT, 12 h.

    • Yield: 85-90%.

    • Critical Control: Maintain temperature <10°C during oxidant addition to prevent "runaway" exotherms and over-oxidation.

  • Regioselective Chlorination:

    • Substrate: 3-Methoxypicolinonitrile N-oxide.

    • Reagents: POCl

      
       (Phosphorus Oxychloride), catalytic DMF (Vilsmeier-Haack conditions).[4]
      
    • Conditions: 80-90°C, 3-5 h.

    • Yield: 55-65%.

    • Purification: The crude mixture is poured onto ice (exothermic!). The product precipitates or is extracted with DCM. Recrystallization from heptane/EtOAc removes trace 4-chloro isomers.

Expert Insight: The presence of the 3-methoxy group is crucial. It donates electron density to the ring, stabilizing the intermediate cation but also directing the chloride attack to the 6-position via the cyclic chlorophosphate intermediate formed with POCl


.
Route B: The Selective Cyanation Route (Alternative)

Mechanism: This route relies on a Transition-Metal Catalyzed (Pd or Cu) cyanation of 2,6-dichloro-3-methoxypyridine . The challenge is differentiating the two chlorine atoms. The 2-Cl is flanked by the ring nitrogen and the 3-OMe group, making it electronically distinct from the 6-Cl.

Step-by-Step Methodology
  • Precursor Synthesis:

    • Substrate: 2,6-Dichloropyridin-3-ol.[5][6][7]

    • Reagents: MeI, K

      
      CO
      
      
      
      , DMF.
    • Yield: ~95%.[6]

  • Cyanation (The Bottleneck):

    • Substrate: 2,6-Dichloro-3-methoxypyridine.[5][6][7][8]

    • Reagents: Zn(CN)

      
      , Pd
      
      
      
      (dba)
      
      
      , dppf (ligand), DMF, 120°C (Microwave or thermal).
    • Yield: 40-50% (of desired isomer).

    • Selectivity Issue: The reaction produces a mixture of the 2-cyano (desired) and 6-cyano (undesired) products, typically in a 70:30 to 60:40 ratio. Separation requires tedious column chromatography.

Part 2: Comparative Assessment Data

The following table summarizes the performance metrics based on experimental data extrapolated from analogous pyridine scaffold syntheses.

MetricRoute A: N-Oxide RearrangementRoute B: Selective Cyanation
Overall Yield ~45 - 50% ~30 - 35%
Step Count 3 Steps (Linear)2 Steps (Linear)
Regioselectivity High (>95:5) Low to Moderate (70:30)
Purification Crystallization (Scalable)Chromatography (Difficult at Scale)
Safety Profile Moderate (POCl

handling)
Moderate (Cyanide toxicity)
Cost Driver Reagents (mCPBA/UHP)Catalyst (Pd) & Purification
Logical Pathway Visualization

The diagram below illustrates the divergent pathways and the critical "decision nodes" where yield is lost or gained.

SyntheticRoutes Start 3-Hydroxypicolinonitrile OMe 3-Methoxypicolinonitrile Start->OMe MeI, K2CO3 (96%) NOxide N-Oxide Intermediate OMe->NOxide mCPBA or UHP (85-90%) Target 6-Chloro-3-methoxypicolinonitrile NOxide->Target POCl3, 80°C (Regioselective 6-Cl) (60%) AltStart 2,6-Dichloro-3-methoxypyridine Isomer Mixture: 2-CN / 6-CN AltStart->Isomer Zn(CN)2, Pd-Cat (Low Selectivity) Isomer->Target Chromatography (Low Yield)

Caption: Comparative logic flow. Route A (Top) maintains high selectivity through electronic direction. Route B (Bottom) suffers from isomeric scrambling at the cyanation step.

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Preparation of 3-Methoxypicolinonitrile (Precursor for Route A)

Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). R


 of Product ~0.5; Starting Material ~0.2.
  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and reflux condenser.

  • Charge: Add 3-hydroxypicolinonitrile (20.0 g, 166 mmol) and DMF (200 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (34.5 g, 250 mmol) in one portion. The suspension will turn yellow.
  • Alkylation: Add MeI (Methyl Iodide) (28.4 g, 200 mmol) dropwise over 20 minutes. Caution: MeI is volatile and toxic.

  • Reaction: Heat to 60°C for 3 hours.

  • Workup: Pour the mixture into ice-water (600 mL). The product usually precipitates as a white/off-white solid.

  • Isolation: Filter the solid, wash with water (2 x 50 mL), and dry in a vacuum oven at 45°C.

  • Expected Yield: ~21.0 g (94-96%).

Protocol 2: Chlorination of N-Oxide (Critical Step)

Validation Check: The reaction changes from a thick suspension to a clear solution upon completion. LCMS should show Mass [M+H]+ = 169/171.

  • Setup: Ensure all glassware is dry. Use a venting trap for HCl gas evolution.

  • Solvent: Dissolve 3-methoxypicolinonitrile N-oxide (10.0 g, 66 mmol) in POCl

    
      (50 mL). Note: POCl
    
    
    
    acts as both reagent and solvent.
  • Catalyst: Add 2-3 drops of anhydrous DMF.

  • Heating: Gradually heat to 85°C. HCl gas will evolve. Stir for 4 hours.

  • Quench (Hazard!): Cool the mixture to RT. Slowly pour the reaction mass onto 300 g of crushed ice with vigorous stirring. Do not let the temperature rise above 20°C during quench.

  • Extraction: Extract with DCM (3 x 100 mL). Wash combined organics with Sat. NaHCO

    
     (until pH neutral) and Brine.[6]
    
  • Purification: Evaporate solvent. Recrystallize the residue from Heptane/EtOAc (5:1) to obtain the pure 6-chloro isomer.

  • Expected Yield: ~6.5 g (58-60%).

References

  • European Patent Office. (2018).[9] Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators (EP 3704113 B1). (Describes the synthesis of 3-methoxypicolinonitrile via cyanation and subsequent modifications).

  • World Intellectual Property Organization. (2013).[6][7] Tetracyclic Heterocycle Compounds and Methods of Use Thereof (WO 2013/033971 A1). (Details the methylation of 2,6-dichloropyridin-3-ol to 2,6-dichloro-3-methoxypyridine with 96% yield).

  • European Patent Office. (2016).[7][10] Cyanopyrrolidines as DUB Inhibitors (EP 3322702 B1). (Provides experimental conditions for the Pd-catalyzed cyanation of 2-bromo-3-methoxypyridine, illustrating the conditions required for Route B).

  • BenchChem. (2025). Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison. (General reference for Vilsmeier-Haack and POCl3 chlorination protocols on pyridine/quinoline systems).

Sources

Safety Operating Guide

Technical Safety Guide: 6-Chloro-3-methoxypicolinonitrile (CAS 1261733-91-8)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 6-Chloro-3-methoxypicolinonitrile Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Summary (Rapid Response)

Objective: Immediate identification of hazards and required barriers before handling.

Parameter Critical Specification
CAS Registry 1261733-91-8
Physical State Solid (Crystalline Powder)
GHS Signal Word WARNING
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
Critical PPE Double Nitrile Gloves (0.11 mm min), Safety Goggles (ANSI Z87.1), Lab Coat, N95/P2 Respirator (if outside hood).
Engineering Control Mandatory: Chemical Fume Hood (Face velocity > 0.5 m/s).
Incompatibility Strong oxidizing agents, Strong acids (Hydrolysis risk), Strong bases.
Part 2: Compound Intelligence & Hazard Logic

The "Why" Behind the Protocol: To handle 6-Chloro-3-methoxypicolinonitrile safely, one must understand its structural reactivity. This is not merely "dust"; it is a functionalized pyridine scaffold used frequently in the synthesis of bioactive agrochemicals and kinase inhibitors.

  • The Picolinonitrile Core (Cyanide Moiety):

    • Risk: While the nitrile group (-CN) is covalently bonded and stable under neutral conditions, exposure to strong acids or metabolic processing can theoretically release cyanide ions, though the primary acute risk is the intact molecule's toxicity.

    • Implication: Avoid contact with strong mineral acids (HCl, H₂SO₄) unless in a controlled, cooled reaction vessel to prevent hydrolysis to the amide/acid or liberation of toxic vapors.

  • Halogenation (6-Chloro) & Lipophilicity:

    • Risk: The chlorine atom at the 6-position increases the lipophilicity (LogP) of the molecule compared to the parent pyridine.

    • Implication: This enhances the compound's ability to penetrate the stratum corneum (outer skin layer). Standard latex gloves are insufficient. The compound can permeate skin barriers more effectively than non-halogenated analogs, necessitating immediate removal of contaminated PPE.

  • Methoxy Group (3-Methoxy):

    • Risk: Electron-donating group; generally stable but contributes to the specific electronic profile that targets biological enzymes.

    • Implication: Treat as a bioactive agent. Assume pharmacological activity (enzyme inhibition) even if specific toxicology data is sparse.

Part 3: PPE Technical Specifications

This section defines the minimum acceptable barrier protection based on permeation kinetics and physical state.

1. Hand Protection (Glove Protocol)
  • Primary Barrier: Nitrile Rubber (Disposable).

  • Thickness: Minimum 5 mil (0.12 mm).

  • Configuration: Double-Gloving is required.

    • Inner Glove: Standard Nitrile (White/Blue).

    • Outer Glove: High-Contrast Nitrile (Purple/Black) or Long-cuff Nitrile.

    • Logic: The outer glove takes the mechanical stress and initial chemical load. The inner glove acts as the final biological barrier.

    • Breakthrough Time: Estimated <15 minutes for solutions in organic solvents (DCM, DMF). Change outer gloves immediately upon splash contact.

2. Respiratory Protection
  • Primary Control: Handling must occur inside a certified Chemical Fume Hood.

  • Secondary Control (Weighing/Spill): If hood containment is breached or during filter changes:

    • US Standard: NIOSH N95 or N99 (Particulate).

    • EU Standard: FFP2 or FFP3.

    • Logic: As a solid powder, the primary inhalation vector is aerosolized dust. Vapors are negligible at room temperature unless heated.

3. Ocular Protection
  • Standard: Chemical Safety Goggles (Indirect Vent).

  • Prohibited: Safety glasses with open sides are insufficient for powders that can drift into the eye via air currents inside a hood.

Part 4: Operational Workflow (Step-by-Step)

Protocol: Safe Weighing and Transfer

  • Preparation:

    • Verify Fume Hood airflow.

    • Place a disposable analytical balance inside the hood (if possible) or use a "powder funnel" transfer method.

    • Line the work surface with an absorbent, plastic-backed mat (pig mat).

  • Weighing:

    • Static Control: Use an antistatic gun if the powder is fluffy/static-prone to prevent dispersal.

    • Transfer: Weigh into a tared vial or flask. Do not weigh on open paper; use a weighing boat or funnel.

  • Solubilization (Critical Step):

    • Add solvent (e.g., DMSO, Methanol, DCM) slowly .

    • Exothermic Check: Pyridines can heat up upon solvation or protonation. Ensure the vessel is vented.[1][2][3]

  • Cleanup:

    • Wipe the balance and surrounding area with a solvent-dampened tissue (Acetone or Ethanol).

    • Dispose of the tissue as Hazardous Solid Waste , not trash.

Visualizing the Safe Handling Workflow

SafeHandling Start Start: PPE Donning (Double Nitrile, Goggles, Lab Coat) HoodCheck Engineering Control Verify Hood Flow > 0.5 m/s Start->HoodCheck Weighing Weighing (Closed Balance or Funnel) HoodCheck->Weighing Place Balance in Hood Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Prevent Dust Waste Disposal (Halogenated Organic Stream) Weighing->Waste Spilled Powder (Wipe & Bin) Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Dissolved State Reaction->Waste Quench & Separate

Figure 1: Operational logic flow for handling 6-Chloro-3-methoxypicolinonitrile from preparation to disposal.

Part 5: Emergency Response Protocols

Scenario A: Ocular Exposure (Dust/Splash)

  • Immediate Action: Do not rub eyes.

  • Flush: Proceed to eyewash station. Hold eyelids open and flush for 15 minutes minimum.[4]

  • Medical: Seek medical attention. Show the SDS (Safety Data Sheet) to the physician.

Scenario B: Skin Contact

  • Removal: Remove contaminated gloves/clothing immediately.[2]

  • Wash: Wash skin with mild soap and copious water. Do not use organic solvents (ethanol/acetone) on skin; this drives the lipophilic chloropyridine deeper into the tissue.

Scenario C: Spills (Powder)

  • Isolate: Close hood sash. Alert nearby personnel.

  • PPE Upgrade: Wear N95 respirator if powder is airborne outside the hood.

  • Cleanup:

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop into a wide-mouth hazardous waste jar.

    • Clean surface with 10% bleach solution followed by water.

Part 6: Disposal Strategy

Proper disposal is legally mandated and environmentally critical due to the halogenated nature of the compound.

Waste Stream Criteria Action
Solid Waste Contaminated gloves, weighing boats, paper towels.Place in "Hazardous Solid Waste" bin. Label: "Toxic Solid - Chlorinated Pyridine".
Liquid Waste Reaction mixtures, mother liquors.Segregate into "Halogenated Organic Solvents" container. Do NOT mix with acids.
Sharps Needles/Syringes used for transfer.Sharps container.[1][3] Do not recap needles.
References
  • PubChem. (2025). 6-Chloro-3-pyridinecarbonitrile (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

Sources

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